molecular formula C6H5Br2NO2 B3055646 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 66067-06-9

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Katalognummer: B3055646
CAS-Nummer: 66067-06-9
Molekulargewicht: 282.92 g/mol
InChI-Schlüssel: OZAXVWIMCAEERV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is a natural product found in Agelas with data available.

Eigenschaften

IUPAC Name

4,5-dibromo-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2/c1-9-4(6(10)11)2-3(7)5(9)8/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXVWIMCAEERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512521
Record name 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66067-06-9
Record name 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90512521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid, a halogenated heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. This document details the molecule's structural and physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, and explores its critical role as a versatile building block in medicinal chemistry. Particular emphasis is placed on its application in the development of novel antibacterial agents targeting DNA gyrase. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: A Scaffold of Significance

Halogenated pyrroles represent a privileged scaffold in chemical biology and drug discovery. Nature has consistently utilized this motif, with a diverse array of bromopyrrole alkaloids having been isolated from marine sponges of the genera Agelas and Axinella, among others. These natural products exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

This compound (and its close analog, 4,5-dibromo-1H-pyrrole-2-carboxylic acid) is a cornerstone of this chemical class. While the unmethylated version is a known marine natural product, the N-methylated derivative offers distinct physicochemical properties and synthetic handles, making it a highly valuable intermediate. Its primary application lies in its role as a key structural component in the synthesis of pyrrolamide-based inhibitors of bacterial DNA gyrase, a validated and essential target for antibacterial drugs. The dibromo substitution pattern is crucial for potent biological activity, providing a key interaction point within the ATP-binding pocket of the enzyme. This guide serves to consolidate the critical technical information required to synthesize, characterize, and effectively utilize this powerful synthetic intermediate.

Physicochemical Properties & Structural Elucidation

The precise characterization of a synthetic building block is fundamental to its successful application. This section outlines the key identifiers and structural features of this compound.

Compound Identification

A summary of the key properties for the title compound is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 66067-06-9[1]
Molecular Formula C₆H₅Br₂NO₂[2]
Molecular Weight 282.92 g/mol [2]
Canonical SMILES CN1C(=C(C=C1Br)Br)C(=O)ON/A
Chemical Structure

The chemical structure, featuring a five-membered pyrrole ring with bromine atoms at positions 4 and 5, a methyl group on the nitrogen (position 1), and a carboxylic acid at position 2, is critical to its function.

Caption: Chemical structure of the title compound.

Spectroscopic Data (Predicted)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
COOH11.0 - 13.0Broad SingletPosition is concentration and solvent dependent; exchanges with D₂O.[3]
H-3 (Pyrrole)6.8 - 7.2SingletThe lone aromatic proton on the electron-rich pyrrole ring.
N-CH₃3.8 - 4.1SingletN-methyl group, deshielded by the aromatic ring and adjacent to the nitrogen heteroatom.
¹³C NMR
C=O160 - 165SingletCarboxylic acid carbonyl carbon.[4][5]
C-2125 - 130SingletCarbon bearing the carboxylic acid group.
C-3112 - 118SingletCarbon bearing the single proton.
C-4100 - 105SingletBromine-substituted carbon, shifted upfield due to heavy atom effect.
C-5105 - 110SingletBromine-substituted carbon.
N-CH₃35 - 40SingletN-methyl carbon.

Rationale for Predictions: The single aromatic proton (H-3) is expected to appear as a singlet. The N-methyl protons will also be a singlet, shifted downfield due to the direct attachment to the nitrogen of the aromatic system. The carboxylic acid proton will be a broad singlet at a characteristic downfield position.[3][6] For ¹³C NMR, the carbons attached to the electronegative bromine atoms (C-4, C-5) are expected to be in the 100-110 ppm range, while the other ring carbons will be further downfield. The carboxylic acid and N-methyl carbons will appear in their typical regions.[7][8]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the electrophilic bromination of its direct precursor, 1-methyl-1H-pyrrole-2-carboxylic acid. This precursor is commercially available. The use of N-Bromosuccinimide (NBS) as the brominating agent offers high selectivity for the electron-rich positions of the pyrrole ring and provides a safer, more manageable alternative to elemental bromine.[9][10]

Synthetic Workflow

The overall transformation involves the regioselective substitution of two hydrogen atoms on the pyrrole ring with bromine atoms using NBS in a suitable solvent.

synthesis_workflow Start 1-Methyl-1H-pyrrole- 2-carboxylic acid Reaction Stir at 0°C to RT (Electrophilic Aromatic Substitution) Start->Reaction Reagents 2.2 eq. NBS DMF (Solvent) Reagents->Reaction Workup Aqueous Workup (Quench excess NBS, precipitate product) Reaction->Workup Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product 4,5-dibromo-1-methyl-1H- pyrrole-2-carboxylic acid Purification->Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 1-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Saturated Sodium Thiosulfate solution

  • Hydrochloric Acid (1 M)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material). Cool the solution to 0°C in an ice bath.

    • Causality: Using an anhydrous polar aprotic solvent like DMF ensures solubility of the starting material and facilitates the electrophilic substitution mechanism. Cooling to 0°C helps to control the exothermic nature of the bromination and minimize side reactions.[11]

  • Addition of Brominating Agent: To the stirred, cooled solution, add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 5°C.

    • Causality: Portion-wise addition of NBS maintains control over the reaction rate. Using a slight excess (2.2 eq) ensures the complete dibromination of the highly activated pyrrole ring at the electron-rich 4 and 5 positions.[11][12]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion. Analytical monitoring is critical to confirm the consumption of the starting material.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold deionized water (10x the volume of DMF). This will cause the product to precipitate.

  • Stir the resulting slurry for 30 minutes. If the solution has a yellow/orange color from excess bromine, add saturated sodium thiosulfate solution dropwise until the color dissipates.

    • Causality: Quenching with water precipitates the organic product, which has low aqueous solubility. Sodium thiosulfate is a reducing agent that neutralizes any unreacted NBS or free bromine.

  • Acidify the slurry to pH 2-3 with 1 M HCl to ensure the carboxylic acid is fully protonated and insoluble.

  • Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a solid.

    • Causality: Recrystallization is a robust method for purifying solid crystalline compounds, removing any remaining starting materials or monosubstituted byproducts.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a scaffold for creating potent enzyme inhibitors. The carboxylic acid functional group serves as a convenient handle for amide bond formation, enabling its conjugation to various amine-containing fragments to explore structure-activity relationships (SAR).

Core Component of DNA Gyrase Inhibitors

Bacterial DNA gyrase is an essential type II topoisomerase that controls DNA topology and is required for DNA replication and transcription.[13][14] Its ATP-binding site, located on the GyrB subunit, is a prime target for antibacterial drug development. Pyrrolamides, a class of compounds featuring the 4,5-dibromopyrrole scaffold, are potent competitive inhibitors of the GyrB ATPase activity.[13]

The 4,5-dibromo-1H-pyrrole-2-carboxamide moiety is crucial for this inhibitory activity. X-ray crystallography studies have shown that this fragment binds deep within the ATP-binding pocket. The amide N-H and one of the bromine atoms form critical hydrogen bonds with conserved water molecules and key amino acid residues, such as Asp73 (numbering for E. coli GyrB). The second bromine atom engages in halogen bonding or favorable hydrophobic interactions, anchoring the inhibitor in the active site and preventing ATP from binding.

mechanism cluster_GyrB DNA Gyrase B (GyrB) ATP-Binding Pocket ATP ATP Pocket Active Site Residues (e.g., Asp73, Arg76) ATP->Pocket Binds to Inhibitor Pyrrolamide Inhibitor (contains 4,5-dibromo-1-methyl... ...pyrrole-2-carboxamide) Inhibitor->Pocket Competitively Binds & Blocks ATP Access Hydrolysis ATP Hydrolysis Pocket->Hydrolysis Facilitates Blocked ATP Hydrolysis BLOCKED Pocket->Blocked Leads to Supercoiling DNA Supercoiling Hydrolysis->Supercoiling Drives NoSupercoiling DNA Replication Halts Blocked->NoSupercoiling Prevents

Caption: Competitive inhibition of DNA Gyrase by pyrrolamides.

Numerous studies have demonstrated that coupling 4,5-dibromo-1H-pyrrole-2-carboxylic acid with different amine fragments can produce inhibitors with IC₅₀ values in the low nanomolar range against E. coli DNA gyrase.[14] This synthetic flexibility makes the title compound an invaluable tool for developing new antibiotics to combat the growing threat of antimicrobial resistance.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that bridges the gap between natural product chemistry and modern medicinal chemistry. Its robust synthesis, well-defined structure, and proven utility in the creation of potent DNA gyrase inhibitors underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the potential of this versatile molecule in the ongoing quest for novel therapeutics.

References

The Multifaceted Biological Activities of Brominated Pyrrole Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nature's Halogenated Arsenal from the Sea

Marine sponges, prolific producers of chemically diverse secondary metabolites, are a significant source of brominated pyrrole alkaloids.[1][2] These compounds, characterized by a pyrrole ring system variously substituted with bromine atoms, represent a fascinating area of natural product chemistry with a broad spectrum of biological activities.[1][3] Among this extensive family, brominated pyrrole carboxylic acids have emerged as molecules of significant interest to the scientific community due to their potent and varied bioactivities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5]

The degree and position of bromine substitution on the pyrrole ring, coupled with the presence of the carboxylic acid moiety, are crucial determinants of their biological function.[6] This guide provides an in-depth exploration of the known biological activities of brominated pyrrole carboxylic acids, detailed experimental protocols for their evaluation, and an overview of their mechanisms of action, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of natural products.

Part 1: A Spectrum of Biological Activities

Brominated pyrrole carboxylic acids exhibit a remarkable range of biological effects, making them attractive candidates for further investigation in drug discovery programs.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of brominated pyrrole derivatives.[7][8] The introduction of bromine atoms onto the pyrrole scaffold often enhances antimicrobial efficacy.[8] For instance, derivatives of pyrrole-2-carboxylic acid have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][9]

Mechanism of Action: While the precise mechanisms are still under investigation for many compounds, it is believed that brominated pyrroles can disrupt microbial membranes, interfere with essential enzymatic processes, or inhibit biofilm formation.[6][10] Some pyrrole derivatives have been shown to affect DNA synthesis, suggesting a multi-target mode of action.[9]

Anticancer (Cytotoxic) Activity

The cytotoxicity of brominated pyrrole compounds against various cancer cell lines is a particularly promising area of research.[5][11] Several studies have reported the potent, submicromolar IC50 values of halogenated pyrroles, indicating their potential as lead compounds for the development of novel anticancer agents.[5][11] The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest.[12]

Mechanism of Action: Modulation of Intracellular Calcium Signaling

One of the intriguing mechanisms of action for some brominated pyrrole alkaloids involves the modulation of intracellular calcium (Ca²⁺) signaling pathways.[13][14] Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes, including proliferation, apoptosis, and gene transcription.[15][16] Certain brominated pyrrole compounds have been shown to reduce depolarization-induced cellular calcium elevation.[13] This interference with calcium homeostasis can trigger downstream signaling cascades that lead to apoptosis in cancer cells. The precise molecular targets within the calcium signaling pathway, such as specific ion channels or receptors, are areas of active investigation.[14][17]

Calcium Signaling Pathway Modulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Stimulus Stimulus GPCR GPCR / RTK Stimulus->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Channel Calcium Channel Ca_Cytosol [Ca²⁺]i Ca_Channel->Ca_Cytosol Influx IP3R IP3 Receptor (IP3R) IP3->IP3R Binds to Calmodulin Calmodulin Ca_Cytosol->Calmodulin Activates CAMK CaM Kinases (CAMK) Calmodulin->CAMK Activates Apoptosis Apoptosis CAMK->Apoptosis Leads to Bromopyrrole Brominated Pyrrole Carboxylic Acid Bromopyrrole->Ca_Channel Inhibits Bromopyrrole->IP3R Modulates IP3R->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->IP3R

Modulation of Calcium Signaling by Brominated Pyrrole Carboxylic Acids.
Anti-Biofilm Activity

Bacterial biofilms are notoriously resistant to conventional antibiotics, posing a significant challenge in clinical and industrial settings.[6][18] Several brominated pyrrole alkaloids have demonstrated the ability to inhibit biofilm formation by various pathogenic bacteria, including Escherichia coli.[6][18] This activity is particularly valuable as it may offer a strategy to combat chronic and persistent infections.

Mechanism of Action: The anti-biofilm activity of these compounds is often attributed to the disruption of quorum sensing pathways, which are crucial for bacterial communication and biofilm development.[10] By interfering with these signaling systems, brominated pyrroles can prevent the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm matrix.

Enzyme Inhibition

Brominated pyrrole carboxylic acids have also been identified as inhibitors of various enzymes, highlighting their potential for targeted therapeutic interventions.[4][19] The specificity and potency of inhibition are dependent on the structure of the pyrrole derivative and the target enzyme.

Examples of Targeted Enzymes:

  • Kinases: Certain pyrrole derivatives have shown inhibitory activity against protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[20]

  • Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is essential for fatty acid synthesis in bacteria and is a validated target for antibacterial drug discovery.[7]

  • Cystathionine γ-Lyase: Inhibition of this bacterial enzyme has been explored as a strategy to potentiate the effects of existing antibiotics.[21]

Part 2: Quantitative Bioactivity Data

The following tables summarize some of the reported in vitro bioactivity data for brominated pyrrole carboxylic acids and related derivatives. It is important to note that activity can vary significantly depending on the specific compound, the biological target, and the assay conditions.

Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference(s)
Pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37Rv0.7[7]
Pyrrole benzamide derivativesStaphylococcus aureus3.12 - 12.5[7]
4-phenylpyrrole-2-carboxamidesEscherichia coli, Pseudomonas aeruginosa6.05
4-phenylpyrrole-2-carboxamidesKlebsiella pneumoniae6.25
Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylatesCandida albicans0.4 - 12.5[1]
5-butyl-2-pyridine carboxylic acidGram-positive bacteria0.069 - 1.12[3]
5-butyl-2-pyridine carboxylic acidGram-negative bacteria8.925 - 17.85[3]

Table 2: Anticancer Activity (IC50 in µM)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
Marinopyrrole BHCT-116 (Colon)9.0[11]
Marinopyrrole CHCT-116 (Colon)0.39[11]
Pyrrolomycin CHCT-116 (Colon)0.8[11]
Pyrrolomycin CMCF7 (Breast)1.5[11]
Pyrrolomycin F-seriesHCT-116, MCF70.35 - 1.21[11]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesVarious tumor cell linesPotent activity[20]

Table 3: Anti-Biofilm and Enzyme Inhibition Activity (IC50)

Compound/Derivative ClassActivityIC50Reference(s)
DibromoisophakellinE. coli biofilm inhibition50.9 µg/mL[6]
DibromophakellinE. coli biofilm inhibition31.3 µg/mL[6]
Pyrrolizine-based carboxylic acidsCOX-2 Inhibition9.03 - 82.57 mM
Naphthyl-substituted pyrrole carboxylic acidsBacterial Cystathionine γ-Lyase InhibitionVaries[21]

Part 3: Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of brominated pyrrole carboxylic acids.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC Assay Workflow prep Prepare serial dilutions of brominated pyrrole carboxylic acid in a 96-well plate. inoculate Inoculate each well with a standardized bacterial/fungal suspension. prep->inoculate controls Include positive (microbe, no compound) and negative (medium only) controls. inoculate->controls incubate Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). controls->incubate read Visually inspect for turbidity or measure absorbance to determine growth. incubate->read determine The MIC is the lowest concentration with no visible growth. read->determine

Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Brominated pyrrole carboxylic acid stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the brominated pyrrole carboxylic acid stock solution across the wells of the 96-well plate using the appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Prepare positive control wells containing the microbial inoculum and broth, and negative control wells containing only broth.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well). Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Protocol for Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow seed Seed cancer cells in a 96-well plate and allow them to adhere overnight. treat Treat cells with serial dilutions of the brominated pyrrole carboxylic acid. seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours). treat->incubate add_mtt Add MTT reagent to each well and incubate for 2-4 hours. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize measure Measure the absorbance at ~570 nm using a microplate reader. solubilize->measure calculate Calculate cell viability and determine the IC50 value. measure->calculate

Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Brominated pyrrole carboxylic acid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the brominated pyrrole carboxylic acid in complete culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Biofilm Inhibition Assay - Crystal Violet Method

This assay quantifies the total biomass of a biofilm, providing a measure of the inhibitory effect of a compound on biofilm formation.

Biofilm Inhibition Assay Workflow inoculate Inoculate a 96-well plate with bacterial suspension and serial dilutions of the brominated pyrrole carboxylic acid. incubate Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours). inoculate->incubate wash_planktonic Carefully wash the wells with PBS to remove non-adherent (planktonic) cells. incubate->wash_planktonic fix_biofilm Fix the remaining biofilm with methanol. wash_planktonic->fix_biofilm stain Stain the biofilm with 0.1% crystal violet solution. fix_biofilm->stain wash_stain Wash away excess stain with water. stain->wash_stain solubilize Solubilize the bound stain with an appropriate solvent (e.g., 30% acetic acid). wash_stain->solubilize measure Measure the absorbance at ~570 nm. solubilize->measure calculate Calculate the percentage of biofilm inhibition and determine the IC50 value. measure->calculate

Workflow for the Crystal Violet Biofilm Inhibition Assay.

Materials:

  • Bacterial strain known to form biofilms

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • Brominated pyrrole carboxylic acid stock solution

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation: In a 96-well plate, add the bacterial suspension and serial dilutions of the brominated pyrrole carboxylic acid. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at a temperature conducive to biofilm formation (e.g., 37°C).

  • Washing: After incubation, carefully discard the medium and wash the wells gently with PBS to remove planktonic cells, leaving the attached biofilm.

  • Fixation: Add methanol to each well to fix the biofilm and let it air dry.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to dissolve the stain bound to the biofilm.

  • Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control and determine the IC50 value for biofilm inhibition.

Conclusion

Brominated pyrrole carboxylic acids represent a compelling class of marine natural products with a diverse and potent array of biological activities. Their demonstrated antimicrobial, anticancer, anti-biofilm, and enzyme-inhibiting properties underscore their potential as scaffolds for the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into these fascinating molecules. As our understanding of their structure-activity relationships and mechanisms of action deepens, so too will our ability to harness their therapeutic potential for the benefit of human health.

References

An In-depth Technical Guide to 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid Derivatives: Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Drawing from established synthetic methodologies and pharmacological studies, this document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into the synthesis, functionalization, and biological evaluation of this important chemical scaffold.

Introduction: The Significance of the Bromopyrrole Scaffold

Pyrrole-containing compounds are ubiquitous in nature and medicine, forming the core of vital biomolecules and a wide array of therapeutic agents.[1][2][3] The introduction of bromine atoms to the pyrrole ring, a common feature in marine natural products, often imparts potent and diverse biological activities.[4] Marine sponges of the genus Agelas are a particularly rich source of these bromopyrrole alkaloids, which have demonstrated a range of effects including antimicrobial, anti-inflammatory, and anticancer properties.[4]

The this compound core represents a key building block for the development of novel therapeutic agents. The carboxylic acid functionality serves as a versatile handle for the synthesis of a wide range of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will delve into the practical synthesis of this core scaffold, explore its derivatization, and discuss the known biological activities of its derivatives, with a focus on their potential as antibacterial and anticancer agents.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a logical, multi-step sequence starting from commercially available precursors. The following protocol is a robust and validated pathway for obtaining the target molecule.

Synthetic Pathway Overview

The synthesis proceeds in three main stages: N-methylation of a pyrrole ester, followed by dibromination of the electron-rich pyrrole ring, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow Start Methyl 1H-pyrrole-2-carboxylate Step1 N-Methylation Start->Step1 Intermediate1 Methyl 1-methyl-1H-pyrrole-2-carboxylate Step1->Intermediate1 NaH, CH3I THF Step2 Dibromination Intermediate1->Step2 Intermediate2 Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate Step2->Intermediate2 NBS (2.2 eq) DMF Step3 Ester Hydrolysis Intermediate2->Step3 End This compound Step3->End LiOH THF/H2O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Materials: Methyl 1H-pyrrole-2-carboxylate, Sodium hydride (60% dispersion in mineral oil), Methyl iodide, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate

  • Materials: Methyl 1-methyl-1H-pyrrole-2-carboxylate, N-Bromosuccinimide (NBS), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere.

    • Add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate. Further purification can be achieved by recrystallization.

Step 3: Synthesis of this compound

  • Materials: Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • To a solution of methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (3.0 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

    • The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Derivatization Strategies

The carboxylic acid functionality of the core scaffold is a gateway to a vast chemical space of derivatives, primarily through the formation of amides and esters.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods can be employed to couple this compound with a diverse range of primary and secondary amines.

Amide_Synthesis CarboxylicAcid This compound Coupling Amide Coupling CarboxylicAcid->Coupling Amide 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide Derivative Coupling->Amide Coupling Reagent (e.g., HATU, EDC/HOBt) Amine R1R2NH Amine->Coupling

Caption: General scheme for amide synthesis from the core carboxylic acid.

Detailed Experimental Protocol for Amide Coupling (HATU-mediated):

  • Materials: this compound, desired amine, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF.

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Ester Synthesis

Esterification provides another avenue for modifying the properties of the core scaffold.

Detailed Experimental Protocol for Esterification (Fisher-Speier):

  • Materials: this compound, desired alcohol (in excess), Sulfuric acid (catalytic amount).

  • Procedure:

    • Suspend this compound (1.0 equivalent) in the desired alcohol (used as solvent).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the reaction mixture to reflux and stir for 4-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

Derivatives of 4,5-dibromopyrrole-2-carboxylic acid have shown significant promise in several therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity: Targeting DNA Gyrase

A key molecular target for many antibacterial agents is DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication. Several 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of E. coli DNA gyrase.

Compound ClassTargetIC50 (µM)Reference
4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivativesE. coli DNA gyrase0.891 - 10.4

Mechanism of Action: DNA Gyrase Inhibition

The 4,5-dibromopyrrole core appears to be crucial for binding to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event prevents the enzyme from carrying out its essential function of introducing negative supercoils into DNA, ultimately leading to the inhibition of DNA replication and bacterial cell death.

DNA_Gyrase_Inhibition Compound 4,5-dibromopyrrole derivative Binding Binding to ATP-binding site Compound->Binding DNAGyrase DNA Gyrase (GyrB subunit) DNAGyrase->Binding ATP ATP ATP->DNAGyrase Inhibition Inhibition of DNA Supercoiling Binding->Inhibition ReplicationBlock Blockage of DNA Replication Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Proposed mechanism of action for antibacterial 4,5-dibromopyrrole derivatives.

Anticancer Activity

The anticancer potential of bromopyrrole derivatives is an active area of research. While specific data for derivatives of this compound is emerging, related compounds have shown cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.

  • Materials: Cancer cell lines, complete culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a valuable platform for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its carboxylic acid group for derivatization make it an attractive starting point for medicinal chemistry campaigns. The demonstrated activity of its derivatives as DNA gyrase inhibitors highlights its potential in the fight against bacterial infections. Further exploration of the anticancer properties of a wider range of derivatives is warranted, along with investigations into their mechanisms of action. This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising class of compounds.

References

The Strategic Role of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Among the vast diversity of pyrrole derivatives, halogenated pyrroles, particularly those bearing bromine atoms, have garnered significant attention for their potent and often novel mechanisms of action. This technical guide delves into the pivotal role of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid , a key synthetic intermediate and a structural motif of significant interest in the design and development of next-generation therapeutic agents. We will explore its synthesis, chemical properties, and, most importantly, its application as a foundational building block in the creation of potent bioactive compounds, with a particular focus on its contribution to the field of antibacterial drug discovery.

Introduction: The Significance of Bromopyrrole Alkaloids

Nature, particularly the marine environment, is a prolific source of structurally unique and biologically active secondary metabolites. Marine sponges of the order Agelasida, for instance, produce a class of brominated pyrrole alkaloids, such as oroidin and sceptrin, which exhibit a remarkable array of biological activities, including antibacterial, antifungal, and antibiofilm properties.[4][5] These natural products have inspired the synthesis of a multitude of analogs, with researchers aiming to capture and enhance their therapeutic potential. The 4,5-dibromo-1H-pyrrole-2-carboxylic acid scaffold is a recurring and essential feature in many of these natural and synthetic compounds, underscoring its importance as a pharmacophore.[1][4] The N-methylation to form This compound offers a strategic modification to fine-tune the physicochemical and pharmacokinetic properties of the resulting drug candidates.

Synthesis and Chemical Profile

The synthetic accessibility of This compound and its derivatives is crucial for its widespread use in drug discovery programs. The general synthetic strategy often involves the bromination of a suitable pyrrole-2-carboxylic acid precursor, followed by N-methylation.

Illustrative Synthetic Pathway

Synthesis Pyrrole2COOH Pyrrole-2-carboxylic acid Br2_AcOH Br2, Acetic Acid Pyrrole2COOH->Br2_AcOH DibromoPyrroleCOOH 4,5-dibromo-1H-pyrrole-2-carboxylic acid Br2_AcOH->DibromoPyrroleCOOH MeI_Base Methylating Agent (e.g., MeI), Base DibromoPyrroleCOOH->MeI_Base FinalProduct This compound MeI_Base->FinalProduct MOA cluster_GyrB DNA Gyrase B Subunit ATP_binding_site ATP-binding Site Hydrophobic Pocket Asp73 No_ATP_hydrolysis Inhibition of ATP Hydrolysis ATP_binding_site->No_ATP_hydrolysis Inhibitor 4,5-Dibromopyrrole Derivative Inhibitor->ATP_binding_site:f0 Binds to ATP ATP ATP->ATP_binding_site Competes with DNA_supercoiling_blocked DNA Supercoiling Blocked No_ATP_hydrolysis->DNA_supercoiling_blocked Bacterial_cell_death Bacterial Cell Death DNA_supercoiling_blocked->Bacterial_cell_death

References

The Pyrrole Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and clinically successful synthetic drugs underscores its status as a "privileged scaffold."[3] The unique electronic properties of the pyrrole ring, combined with its ability to serve as a versatile synthetic building block, make it a focal point in the search for novel therapeutics across diverse disease areas, including oncology, infectious diseases, and inflammation.[4][5][6]

This guide provides a comprehensive overview of the discovery of bioactive molecules containing the pyrrole scaffold, designed for researchers and drug development scientists. We will explore the journey from initial sourcing in nature and the lab, through screening and validation, to the optimization of lead compounds, grounding our discussion in field-proven insights and detailed experimental methodologies.

Section 1: Sourcing the Scaffold: Nature's Blueprint and Synthetic Ingenuity

The initial phase of any discovery program is acquiring a diverse set of molecules for screening. For the pyrrole scaffold, this is a tale of two paths: isolation from natural sources and targeted chemical synthesis.

The Natural Reservoir: Mining Terrestrial and Marine Biodiversity

Nature is a master chemist, and organisms from bacteria to marine sponges have evolved to produce a rich diversity of pyrrole-containing secondary metabolites with potent biological activities.[7][8] These natural products often serve as the direct inspiration or starting point for drug development programs.[9] Marine environments, in particular, have proven to be a largely untapped source of unique pyrrole alkaloids.[8][10]

One of the most prominent families of pyrrole-containing natural products is the prodiginines , a class of tripyrrole red pigments produced by bacteria such as Serratia marcescens and marine Pseudoalteromonas species.[11][12] These compounds are renowned for their broad spectrum of bioactivities, including anticancer, immunosuppressive, and antimicrobial effects.[13][14][15] Another key class are the marinopyrroles , isolated from marine-derived Streptomyces, which exhibit potent antibiotic activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Table 1: Representative Bioactive Pyrrole Natural Products

Compound ClassExampleNatural SourceKey Bioactivities
ProdigininesProdigiosinSerratia marcescensAnticancer, Immunosuppressive, Antimicrobial[13][14]
LamellarinsLamellarin OMarine AscidiansCytotoxic, Multidrug Resistance (MDR) Reversal[8]
MarinopyrrolesMarinopyrrole AMarine Streptomyces sp.Antibacterial (MRSA), Anticancer (Mcl-1 inhibitor)[16][17]
AgelastatinsAgelastatin AMarine Sponge (Agelas sp.)Potent Anticancer Agent[8]

The causality behind exploring natural products is clear: millions of years of evolution have optimized these molecules for biological interactions. Their complex, often stereochemically rich structures provide chemical diversity that is difficult to replicate synthetically, offering novel pharmacophores for drug discovery.[16]

The Synthetic Toolbox: Building Libraries for Screening

While nature provides inspiration, chemical synthesis provides the scalability and structural flexibility required for modern drug discovery. Synthetic strategies allow for the systematic modification of the pyrrole core to conduct structure-activity relationship (SAR) studies and optimize properties like potency, selectivity, and pharmacokinetics.[6]

Several classic reactions have become staples for constructing pyrrole rings, chosen for their reliability and tolerance of diverse functional groups.

  • Paal-Knorr Synthesis: This is a straightforward and high-yielding condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Its primary advantage is the direct formation of the pyrrole ring from readily available starting materials.[18]

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester and an amine. It is exceptionally well-suited for combinatorial and solid-phase synthesis, enabling the rapid generation of large, diverse libraries of pyrrole derivatives for high-throughput screening.[3][18] The ability to use structurally diverse primary amines and α-bromoketones allows for easy access to a vast chemical space.[3]

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly favors MCRs, where three or more reactants combine in a single pot to form the final product. These reactions are highly efficient and atom-economical, ideal for generating molecular complexity quickly.[19][20][21]

The choice of synthetic route is dictated by the desired substitution pattern and the overall goal. For generating a large, unbiased library for initial screening, a robust and versatile method like the Hantzsch synthesis on a solid support is often preferred. For targeted synthesis of a specific analog during lead optimization, a more convergent approach might be chosen.

G cluster_0 Goal Definition cluster_2 Methodology goal What is the Synthetic Goal? lib_gen Diversity Library Generation (for HTS) goal->lib_gen Unbiased Screening lead_opt Targeted Analog Synthesis (for SAR) goal->lead_opt Focused Optimization hantzsch Hantzsch Synthesis (Solid-Phase) lib_gen->hantzsch mcr Multicomponent Reactions (MCRs) lib_gen->mcr paal_knorr Paal-Knorr / Convergent Routes lead_opt->paal_knorr

Caption: Logic for choosing a pyrrole synthesis method based on the drug discovery stage.

Section 2: The Discovery Workflow: From Library to Lead Compound

With a collection of pyrrole-containing molecules, the next step is to identify which, if any, possess the desired biological activity. This involves a systematic process of screening, hit validation, and iterative optimization.

High-Throughput Screening (HTS)

HTS is the engine of modern drug discovery, allowing for the rapid assessment of thousands of compounds in a miniaturized, automated format. For pyrrole libraries, a common starting point is to screen for anti-proliferative activity against cancer cell lines.

This protocol is a self-validating system for identifying compounds that inhibit cancer cell proliferation. The inclusion of positive and negative controls is critical for data integrity.

Objective: To identify pyrrole derivatives from a synthetic library that exhibit cytotoxic or cytostatic effects against a human cancer cell line (e.g., A549 lung carcinoma).

Principle: The Alamar Blue (Resazurin) assay measures cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability.

Materials:

  • A549 cells

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • Pyrrole compound library (dissolved in DMSO at 10 mM)

  • Doxorubicin (Positive Control, 10 mM in DMSO)

  • DMSO (Vehicle Control)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, automated liquid handler (optional)

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Dilute cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Causality: This cell density is optimized to ensure cells are in the logarithmic growth phase during the assay period, providing a robust signal window.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a series of compound dilutions. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

    • Add 1 µL of each test compound, positive control (Doxorubicin), or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be ≤0.1% to avoid solvent toxicity.

    • Self-Validation: The positive control (Doxorubicin) ensures the assay can detect a cytotoxic effect. The vehicle control (DMSO) establishes the baseline for 100% cell viability and confirms the solvent is not toxic.

  • Incubation:

    • Return the plate to the incubator for 72 hours.

    • Causality: A 72-hour incubation period is sufficient to observe effects on cell division and proliferation for most compounds.

  • Assay Development:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader (Ex: 560 nm, Em: 590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound using the formula: % Viability = [(Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

    • "Hits" are typically defined as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Hit-to-Lead and Structure-Activity Relationships (SAR)

A "hit" from a primary screen is just the beginning. The subsequent hit-to-lead process aims to confirm the activity and begin the iterative process of chemical modification to improve potency and drug-like properties. This is known as developing the Structure-Activity Relationship (SAR).[3]

For example, if an initial hit from the Hantzsch library screen (compound M13 ) shows nanomolar potency, medicinal chemists will synthesize a series of analogs to probe which parts of the molecule are essential for its activity.[3]

Table 2: Example of an Initial SAR Study

CompoundR¹ Group (N-substituent)R² GroupR³ GroupIC₅₀ (nM)
M13 (Hit) 2-phenylethylPhenyl4-chlorophenyl50
M13-amethylPhenyl4-chlorophenyl>10,000
M13-b2-phenylethyltert-butyl4-chlorophenyl8,500
M13-c2-phenylethylPhenylPhenyl250
M13-d2-(4-fluorophenyl)ethylPhenyl4-chlorophenyl35

This is a hypothetical table based on principles described in the literature.

From this data, a scientist can deduce:

  • The N-phenylethyl group is critical for activity (compare M13 to M13-a ).[3]

  • Bulky aliphatic groups at R² are detrimental (compare M13 to M13-b ).[3]

  • A halogen on the R³ phenyl ring enhances potency (compare M13 to M13-c ).

  • Further modification of the N-phenylethyl group could yield slight improvements (compare M13 to M13-d ).

This logical, iterative process of synthesis and testing is the core of medicinal chemistry, guiding the transformation of a simple hit into a viable drug candidate.

Section 3: Case Study: Pyrrole-Fused Pyrimidines as Antitubercular Agents

The fusion of a pyrrole ring with other heterocyclic systems is a powerful strategy for generating novel pharmacophores.[4] A compelling example is the development of pyrrolo[2,3-d]pyrimidines as inhibitors of the Mycobacterium tuberculosis InhA enzyme, a critical component in mycolic acid synthesis and a validated drug target.[22][23]

The rationale for this approach is structural hybridization: combining the privileged pyrrole scaffold with the pyrimidine core, which is also present in many bioactive molecules, can lead to compounds with novel and enhanced activity.[22]

The InhA enzyme is an enoyl-acyl carrier protein (ACP) reductase essential for the elongation of fatty acids used to build the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to bacterial death. The frontline anti-TB drug isoniazid works by inhibiting this same enzyme after being activated by the bacterial catalase-peroxidase enzyme KatG.[23] However, resistance often arises from mutations in KatG. Direct inhibitors of InhA, like the pyrrole-fused pyrimidines, bypass the need for KatG activation, making them potentially effective against isoniazid-resistant strains.

G cluster_0 Mycolic Acid Biosynthesis Pathway (M. tuberculosis) cluster_1 Drug Intervention FAS_I Fatty Acid Synthase I (produces short-chain precursors) FAS_II_start AcpM & MabA FAS_I->FAS_II_start C16-C18 Acyl-CoA InhA InhA (Enoyl-ACP Reductase) FAS_II_start->InhA Elongation Cycle KasA KasA InhA->KasA KasA->InhA Iterative cycles Mycolic_Acid Mycolic Acids KasA->Mycolic_Acid Final Condensation Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Drug Pyrrole-Fused Pyrimidine (e.g., Compound 4g) Drug->Inhibition

Caption: Inhibition of the Mycolic Acid Pathway by a Pyrrole-Fused Pyrimidine.

This targeted approach, grounded in a deep understanding of the pathogen's biology, demonstrates the sophistication of modern drug discovery. By designing molecules to inhibit a specific, essential enzyme, researchers can create potent and selective agents with a clear mechanism of action.

Conclusion and Future Directions

The pyrrole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines.[1][4] Its journey from a component of natural pigments to the core of blockbuster drugs like atorvastatin is a testament to its versatility.[5][24] The future of pyrrole-based drug discovery will likely be shaped by several key trends:

  • Green Chemistry: The development of more sustainable and environmentally friendly synthetic methods for producing pyrrole derivatives will be crucial.[18][25][26]

  • Computational Screening: In silico methods, including molecular docking and dynamics simulations, will play an increasingly important role in predicting the binding of pyrrole ligands to their targets, helping to prioritize which compounds to synthesize and test.[22][23]

  • New Biological Targets: As our understanding of disease biology grows, new protein targets will be identified, and the pyrrole scaffold will undoubtedly be adapted to create inhibitors for these novel targets.

For the drug development professional, the pyrrole ring is not just a chemical entity but a platform for innovation. By combining insights from natural product chemistry, advanced synthetic methodologies, and a deep understanding of biological pathways, the discovery of the next generation of pyrrole-based bioactive molecules is well within reach.

References

Methodological & Application

Application Note & Protocol: Synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Brominated pyrroles are key structural motifs in various marine natural products that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The targeted placement of bromine atoms on the pyrrole ring provides a versatile scaffold for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and the development of novel organic materials.

This document provides a comprehensive guide for the synthesis of this compound from the commercially available starting material, 1-methyl-1H-pyrrole-2-carboxylic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure, insights into the reaction mechanism, and guidance on characterization and safety.

Theoretical Framework: Reaction Mechanism and Regioselectivity

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[2] The regioselectivity of the bromination is governed by the electronic effects of the substituents on the pyrrole ring: the N-methyl group and the C2-carboxylic acid group.

The N-methyl group is an activating group that donates electron density to the pyrrole ring through an inductive effect, enhancing its nucleophilicity. The carboxylic acid group at the C2 position is a deactivating group, withdrawing electron density from the ring. Electrophilic substitution on pyrroles preferentially occurs at the C2 and C5 positions. Since the C2 position is already substituted, the incoming electrophile (in this case, Br+) will be directed to the available C5 position and the adjacent C4 position. The high reactivity of the pyrrole ring often leads to polybromination, and in this case, dibromination is the desired outcome.[2]

N-Bromosuccinimide (NBS) is employed as the brominating agent. It is a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂), which helps to control the reaction and prevent unwanted side products.[3] The reaction is typically carried out in an inert solvent at low temperatures to manage the exothermic nature of the reaction and the high reactivity of the pyrrole substrate.

reaction_mechanism start 1-methyl-1H-pyrrole- 2-carboxylic acid intermediate1 Wheland Intermediate 1 (C5-bromination) start->intermediate1 + Br+ nbs 2 NBS (N-Bromosuccinimide) nbs->intermediate1 product1 5-bromo-1-methyl-1H-pyrrole- 2-carboxylic acid intermediate1->product1 - H+ intermediate2 Wheland Intermediate 2 (C4-bromination) product1->intermediate2 + Br+ final_product 4,5-dibromo-1-methyl-1H-pyrrole- 2-carboxylic acid intermediate2->final_product - H+

Caption: Reaction mechanism for the dibromination of 1-methyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol

This protocol outlines the synthesis of this compound on a 5 mmol scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumePuritySupplier (Example)
1-methyl-1H-pyrrole-2-carboxylic acid6973-60-0125.135.0625.7 mg≥97%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5177.9810.51.87 g≥98%Sigma-Aldrich[4]
Tetrahydrofuran (THF), anhydrous109-99-972.11-50 mL≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11-150 mLACS GradeFisher Scientific
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-50 mL--
Brine (Saturated aq. NaCl)7647-14-558.44-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 g-Fisher Scientific
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carboxylic acid (625.7 mg, 5.0 mmol).

    • Add anhydrous tetrahydrofuran (THF, 25 mL) to dissolve the starting material.

    • Seal the flask with a septum and purge with nitrogen gas.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Brominating Agent:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol, 2.1 equivalents) in anhydrous THF (25 mL).

    • Slowly add the NBS solution to the cooled pyrrole solution dropwise over 30 minutes using a syringe. Maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

    • Let the reaction warm slowly to room temperature and stir for an additional 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product should be more nonpolar than the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to the reaction mixture. Stir for 10 minutes until the orange/brown color of bromine dissipates.[5]

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

experimental_workflow setup Reaction Setup: - Dissolve starting material in THF - Cool to -78 °C addition Addition of NBS solution (dropwise over 30 min) setup->addition reaction Reaction: - Stir at -78 °C for 2h - Warm to RT, stir for 4-6h addition->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up: - Quench with Na₂S₂O₃ - Extract with EtOAc - Wash with brine - Dry and concentrate monitoring->workup Reaction complete purification Purification: Recrystallization from EtOAc/Hexanes workup->purification characterization Characterization: NMR, MS, MP purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Characterization

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₆H₅Br₂NO₂

  • Molecular Weight: 282.92 g/mol [6]

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.0-7.2 (s, 1H, C3-H), 3.8-4.0 (s, 3H, N-CH₃), 9.5-11.0 (br s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 160-165 (C=O), 125-130 (C2), 115-120 (C3), 100-105 (C4-Br), 95-100 (C5-Br), 35-40 (N-CH₃)
Mass Spec. (ESI-)m/z: 280.8, 282.8, 284.8 (M-H)⁻ corresponding to the isotopic pattern of two bromine atoms.

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[1]

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources.

  • Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste should be segregated.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Decomposed or impure NBS.- Allow the reaction to stir for a longer period at room temperature.- Use freshly recrystallized NBS.[4]
Over-bromination - Reaction temperature too high.- Rapid addition of NBS.- Maintain the reaction temperature at -78 °C during the addition of NBS.- Add the NBS solution more slowly.
Low Yield - Inefficient extraction.- Loss of product during recrystallization.- Perform additional extractions of the aqueous layer.- Use a minimal amount of hot solvent for recrystallization and ensure slow cooling.
Oily Product - Presence of impurities.- Incomplete removal of solvent.- Re-purify the product using column chromatography (silica gel, ethyl acetate/hexanes gradient).- Dry the product under high vacuum for an extended period.

References

Suzuki coupling of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, a achievement recognized with the 2010 Nobel Prize in Chemistry.[3]

This guide focuses on a particularly valuable building block: This compound . Its structure is primed for synthetic elaboration. The presence of two chemically distinct bromine atoms allows for sequential, regioselective Suzuki-Miyaura couplings, enabling the controlled introduction of different aryl or vinyl substituents.[4] The N-methyl group circumvents potential side reactions associated with the acidic N-H proton of the pyrrole ring, a common challenge in the coupling of such heterocycles.[1][5]

This document serves as a comprehensive technical guide for researchers, providing in-depth mechanistic insights, a field-tested experimental protocol, and troubleshooting advice for the successful Suzuki coupling of this versatile substrate.

Mechanistic Considerations for a Successful Coupling

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst oxidatively inserting into the carbon-bromine bond of the pyrrole substrate. This forms a Pd(II) intermediate. Given the two bromine atoms, oxidative addition is generally favored at the more electron-deficient position or the position with less steric hindrance. For many substituted pyrroles, this occurs preferentially at the C5 position (alpha to the nitrogen).[4]

  • Transmetalation : This is the key bond-forming step and is critically dependent on the base. The base activates the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻).[7][8] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Key Challenges & Strategic Choices
  • Regioselectivity : The electronic and steric differences between the C4-Br and C5-Br bonds can be exploited to achieve selective monosubstitution. Careful selection of the catalyst, ligand, and reaction temperature can influence which bromine reacts first.

  • The Role of the Carboxylic Acid : The free carboxylic acid can potentially coordinate with the palladium catalyst or react with the base. While the N-methyl group prevents N-H related issues[5], if the carboxylic acid proves problematic (e.g., by inhibiting the catalyst), it can be temporarily protected as an ester.

  • Side Reactions : The most common side reactions are protodeboronation of the boronic acid (hydrolysis back to the arene), homocoupling of the boronic acid to form a biaryl byproduct, and dehalogenation of the pyrrole starting material.[3][5] Thorough degassing of the reaction mixture is crucial to prevent catalyst oxidation, which can promote homocoupling.[3]

Visualizing the Catalytic Cycle and Workflow

A clear visual representation of the process aids in understanding the critical steps and their sequence.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition Pd(0)L2->Ox_Add + Pyrrole-Br Pd(II)_Complex Pyrrole-Pd(II)-Br(L)₂ Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + Ar-B(OH)₂ + Base Diorgano_Pd Pyrrole-Pd(II)-Ar(L)₂ Transmetalation->Diorgano_Pd Red_Elim Reductive Elimination Diorgano_Pd->Red_Elim Product Formation Red_Elim->Pd(0)L2 Product (Pyrrole-Ar) Boronic_Acid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Active Species) Boronic_Acid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->Transmetalation Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Condenser) start->setup reagents Add Reagents (Pyrrole, Boronic Acid, Base) setup->reagents degas Degas Solvent & Sparge with N₂/Ar reagents->degas add_catalyst Add Solvent and Pd Catalyst degas->add_catalyst heat Heat to Reaction Temperature (e.g., 90-100 °C) add_catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup purify Purification (Silica Gel Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

References

Application Notes and Protocols: A Detailed Guide to the N-Methylation of 4,5-dibromopyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed experimental procedure for the N-methylation of 4,5-dibromopyrrole-2-carboxylic acid, a critical transformation for synthesizing a variety of biologically active compounds. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology.

Introduction: The Significance of N-Methylated Pyrroles

N-methylated pyrrole scaffolds are prevalent in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The methylation of the pyrrole nitrogen can significantly impact the molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and cell permeability. Consequently, the development of efficient and selective N-methylation strategies is of paramount importance in the synthesis of novel therapeutics.

This application note details a reliable three-step synthetic route for the N-methylation of 4,5-dibromopyrrole-2-carboxylic acid, a versatile building block in organic synthesis. The presence of the carboxylic acid functionality necessitates a protection strategy to prevent unwanted side reactions during the N-methylation step. The outlined procedure involves:

  • Esterification of the carboxylic acid to its methyl ester.

  • N-methylation of the resulting pyrrole ester using sodium hydride and methyl iodide.

  • Hydrolysis of the methyl ester to yield the final N-methylated carboxylic acid.

Each step is described in detail, including the rationale behind the choice of reagents and reaction conditions, as well as comprehensive protocols for purification and characterization.

Reaction Scheme Overview

Reaction_Scheme 4,5-dibromopyrrole-2-carboxylic_acid 4,5-dibromopyrrole-2-carboxylic acid Methyl_4,5-dibromopyrrole-2-carboxylate Methyl 4,5-dibromopyrrole-2-carboxylate 4,5-dibromopyrrole-2-carboxylic_acid->Methyl_4,5-dibromopyrrole-2-carboxylate 1. Esterification (MeOH, H2SO4) Methyl_N-methyl-4,5-dibromopyrrole-2-carboxylate Methyl N-methyl-4,5-dibromopyrrole-2-carboxylate Methyl_4,5-dibromopyrrole-2-carboxylate->Methyl_N-methyl-4,5-dibromopyrrole-2-carboxylate 2. N-Methylation (NaH, CH3I) N-methyl-4,5-dibromopyrrole-2-carboxylic_acid N-methyl-4,5-dibromopyrrole-2-carboxylic acid Methyl_N-methyl-4,5-dibromopyrrole-2-carboxylate->N-methyl-4,5-dibromopyrrole-2-carboxylic_acid 3. Hydrolysis (NaOH, H2O/MeOH)

Caption: Overall synthetic route for the N-methylation of 4,5-dibromopyrrole-2-carboxylic acid.

PART 1: Experimental Procedures

Step 1: Esterification of 4,5-dibromopyrrole-2-carboxylic acid

The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent its deprotonation by the strong base used in the subsequent N-methylation step. Fischer esterification is a classic and effective method for this transformation, utilizing an excess of methanol as both the solvent and reagent, with a catalytic amount of strong acid.[1][2][3][4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,5-dibromopyrrole-2-carboxylic acid≥95%e.g., Sigma-Aldrich
Methanol (MeOH), anhydrousACS Gradee.g., Fisher Scientific
Sulfuric acid (H₂SO₄), concentratedACS Gradee.g., VWR
Sodium bicarbonate (NaHCO₃), saturated aqueous solutionLaboratory Grade-
Sodium sulfate (Na₂SO₄), anhydrousLaboratory Grade-
Diethyl ether (Et₂O)ACS Grade-
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (500 mL)--
Rotary evaporator--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dibromopyrrole-2-carboxylic acid (e.g., 10.0 g, 34.6 mmol).

  • Add 150 mL of anhydrous methanol to the flask.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer it to a 500 mL separatory funnel.

  • Carefully wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,5-dibromopyrrole-2-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Step 2: N-Methylation of Methyl 4,5-dibromopyrrole-2-carboxylate

With the carboxylic acid group protected, the pyrrole nitrogen can be deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH).[6] The resulting pyrrolide anion is then alkylated with methyl iodide. It is crucial to perform this reaction under anhydrous and inert conditions to prevent quenching of the sodium hydride and the pyrrolide anion.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 4,5-dibromopyrrole-2-carboxylate-From Step 1
Sodium hydride (NaH), 60% dispersion in mineral oilReagent Gradee.g., Sigma-Aldrich
Methyl iodide (CH₃I)≥99%e.g., Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousDriSolv® or equivalente.g., MilliporeSigma
Saturated aqueous ammonium chloride (NH₄Cl) solutionLaboratory Grade-
Ethyl acetate (EtOAc)ACS Grade-
BrineLaboratory Grade-
Anhydrous sodium sulfate (Na₂SO₄)Laboratory Grade-
Schlenk flask (250 mL)--
Magnetic stirrer and stir bar--
Syringes and needles--
Argon or Nitrogen gas supplyHigh purity-

Protocol:

  • Set up a 250 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • To the flask, add sodium hydride (60% dispersion in mineral oil, e.g., 1.5 g, 37.5 mmol, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or a syringe.

  • Add 100 mL of anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve methyl 4,5-dibromopyrrole-2-carboxylate (e.g., 9.2 g, 31.2 mmol) in 50 mL of anhydrous THF.

  • Slowly add the solution of the pyrrole ester to the stirred suspension of sodium hydride at 0 °C. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (e.g., 2.3 mL, 37.5 mmol, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl N-methyl-4,5-dibromopyrrole-2-carboxylate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Hydrolysis of Methyl N-methyl-4,5-dibromopyrrole-2-carboxylate

The final step is the deprotection of the carboxylic acid via saponification of the methyl ester.[7][8][9] Base-catalyzed hydrolysis is effective for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl N-methyl-4,5-dibromopyrrole-2-carboxylate-From Step 2
Sodium hydroxide (NaOH)ACS Gradee.g., VWR
Methanol (MeOH)ACS Grade-
Water (H₂O), deionized--
Hydrochloric acid (HCl), 1 M aqueous solutionLaboratory Grade-
Ethyl acetate (EtOAc)ACS Grade-
BrineLaboratory Grade-
Anhydrous sodium sulfate (Na₂SO₄)Laboratory Grade-
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Heating mantle--

Protocol:

  • In a 250 mL round-bottom flask, dissolve methyl N-methyl-4,5-dibromopyrrole-2-carboxylate (e.g., 8.0 g, 26.2 mmol) in a mixture of methanol (100 mL) and water (25 mL).

  • Add sodium hydroxide pellets (e.g., 2.1 g, 52.4 mmol, 2.0 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-methyl-4,5-dibromopyrrole-2-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography if necessary.

PART 2: Safety, Characterization, and Troubleshooting

Safety Precautions
  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[10] Handle in an inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves. In case of fire, use a Class D fire extinguisher (dry powder); do not use water, CO₂, or foam.

  • Methyl Iodide (CH₃I): A toxic and carcinogenic compound. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes.

Quenching Procedures:

  • Excess Sodium Hydride: Unreacted sodium hydride should be quenched carefully. After the reaction is complete, cool the flask in an ice bath and slowly add isopropanol, followed by methanol, and finally water.[11]

  • Methyl Iodide: Any waste containing methyl iodide should be quenched with a solution of sodium thiosulfate.

Characterization of Products

The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques.

Expected Analytical Data:

CompoundTechniqueExpected Observations
Methyl 4,5-dibromopyrrole-2-carboxylate¹H NMR A singlet for the pyrrole C-H proton, a singlet for the N-H proton (broad), and a singlet for the methyl ester protons.
¹³C NMR Resonances for the pyrrole carbons (with C-Br bonds being downfield), the ester carbonyl carbon, and the methyl ester carbon.
Mass Spec. Molecular ion peak corresponding to the calculated mass with the characteristic isotopic pattern for two bromine atoms.
N-methyl-4,5-dibromopyrrole-2-carboxylic acid¹H NMR A singlet for the pyrrole C-H proton, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The N-H proton signal from the precursor will be absent.[12]
¹³C NMR Resonances for the pyrrole carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon.[13]
IR A broad O-H stretch for the carboxylic acid and a C=O stretch for the carbonyl group.
Mass Spec. Molecular ion peak corresponding to the calculated mass with the characteristic isotopic pattern for two bromine atoms.

Note: Specific chemical shifts will depend on the solvent used for NMR analysis. It is recommended to acquire spectra of the starting material for comparison.

Troubleshooting
ProblemPossible CauseSuggested Solution
Incomplete Esterification (Step 1) Insufficient reaction time or catalyst.Increase the reaction time and monitor by TLC. If necessary, add a small additional amount of sulfuric acid.
Low Yield in N-Methylation (Step 2) Incomplete deprotonation of the pyrrole N-H. Moisture in the reaction.Ensure all glassware is oven-dried and the THF is anhydrous. Use a fresh bottle of NaH or wash it thoroughly. Allow sufficient time for the deprotonation step.
Side reactions (e.g., C-methylation).C-methylation is less likely with electron-deficient pyrroles but can be minimized by using a non-coordinating solvent like THF and maintaining a low temperature during the addition of methyl iodide.
Incomplete Hydrolysis (Step 3) Steric hindrance around the ester group. Insufficient base or reaction time.Increase the reaction time and/or temperature. A co-solvent like THF or dioxane can be used to improve solubility. For very hindered esters, stronger basic conditions or alternative hydrolysis methods may be required.[10][14][15]
Purification Difficulties Product is an oil or difficult to crystallize.Use column chromatography with a carefully selected solvent system. For recrystallization, try a variety of solvent pairs (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/hexanes).

Conclusion

This application note provides a comprehensive and detailed protocol for the N-methylation of 4,5-dibromopyrrole-2-carboxylic acid. By following the outlined three-step procedure, researchers can reliably synthesize this important building block for drug discovery and development. The inclusion of detailed experimental steps, safety precautions, characterization guidelines, and a troubleshooting guide aims to ensure the successful and safe execution of this synthetic transformation.

References

Application Notes & Protocols: Leveraging 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic Acid for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bromopyrrole Scaffold

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Marine organisms, in particular, are a rich source of brominated pyrrole alkaloids that exhibit a wide array of potent biological activities.[1] The compound 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is a key synthetic building block that harnesses the structural features of these marine natural products. Its strategic design incorporates several elements crucial for developing potent enzyme inhibitors:

  • The Dibrominated Pyrrole Core: The two bromine atoms significantly influence the electronic properties of the pyrrole ring, enhancing its ability to participate in crucial interactions within an enzyme's active site.[4] Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atoms, can contribute to binding affinity and specificity. Furthermore, the 4,5-dibromo substitution pattern is a recurring motif in natural products that inhibit enzymes like DNA gyrase.[5]

  • The Carboxylic Acid Handle: This functional group at the 2-position is the primary site for synthetic elaboration. It allows for the straightforward formation of amide bonds, connecting the pyrrole core to a diverse range of secondary pharmacophores or targeting moieties. Amide bond formation is one of the most robust and frequently utilized reactions in drug discovery.[6]

  • The N-methyl Group: Unlike its 1H-pyrrole counterpart, the N-methyl group serves two primary purposes. First, it eliminates the hydrogen bond donor capability of the pyrrole nitrogen, which can be critical for fine-tuning the binding mode within a specific active site. Second, it can improve physicochemical properties such as solubility and cell permeability, which are vital for drug development. While not always beneficial, the strategic inclusion or exclusion of this methyl group is a key consideration in structure-activity relationship (SAR) studies.[7]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a starting material for the synthesis of enzyme inhibitors, with a particular focus on bacterial DNA gyrase inhibitors.

Target Application: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential type II topoisomerase that controls the topological state of DNA by introducing negative supercoils, a process critical for DNA replication and repair.[6][8] It is a well-validated target for antibacterial drugs. DNA gyrase consists of two subunits, GyrA and GyrB. The GyrB subunit possesses an ATP-binding site that fuels the enzyme's activity. Inhibitors based on the 4,5-dibromopyrrolamide scaffold function by competitively binding to this ATP pocket, thereby preventing the hydrolysis of ATP and halting DNA synthesis, which ultimately leads to bacterial cell death.[6][8][9][10]

The general structure of these inhibitors consists of the 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide core, which serves as the "warhead" that binds deep within the ATP pocket, linked to a secondary fragment that can be modified to optimize potency, selectivity, and pharmacokinetic properties.[5]

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is essential for reaction setup and purification.

PropertyValueSource
IUPAC Name This compound-
CAS Number 66067-06-9[BLDpharm][11]
Molecular Formula C₆H₅Br₂NO₂[SCBT][12]
Molecular Weight 282.92 g/mol [SCBT][12]
Appearance Solid (Typical)-
Solubility Soluble in polar aprotic solvents like DMF, DMSO.[TargetMol][1]
Storage Store in a cool, dry, dark place under an inert atmosphere (2-8°C).-

Protocols for Enzyme Inhibitor Synthesis via Amide Coupling

The synthesis of pyrrolamide-based inhibitors from this compound is primarily achieved through amide bond formation. The choice of coupling reagent is critical and depends on the complexity of the amine coupling partner, potential for side reactions, and desired reaction efficiency. Below are two robust, field-proven protocols using common coupling reagents.

Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reagents Coupling Reagents & Conditions cluster_process Reaction & Purification A 4,5-Dibromo-1-methyl-1H- pyrrole-2-carboxylic Acid E Carboxylic Acid Activation A->E B Amine Component (R-NH2) F Amide Bond Formation (Stir at RT, 1-18h) B->F C Coupling Reagent (HATU or EDC/HOBt) C->E D Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) D->E E->F G Aqueous Workup F->G H Column Chromatography G->H I Final Product: 4,5-Dibromo-1-methyl-1H-pyrrole- 2-carboxamide Inhibitor H->I

Caption: General workflow for the synthesis of pyrrolamide inhibitors.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Causality: This is a classic, cost-effective, and widely used method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and, more importantly, to minimize racemization if the amine component contains a chiral center. The HOBt-ester formed is more stable than the O-acylisourea and reacts cleanly with the amine.[8]

Materials:

  • This compound (1.0 equiv)

  • Amine of interest (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1 M with respect to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath while stirring.

  • Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution. A cloudy appearance (due to amine salts) is normal.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: a. Pour the reaction mixture into a separatory funnel containing water and extract three times with Ethyl Acetate. b. Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: HATU Mediated Amide Coupling

Causality: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more modern and highly efficient coupling reagent, often preferred for sterically hindered substrates or when rapid reaction times are desired.[7] It forms a highly reactive OAt-active ester that reacts quickly with amines.[8] This method often results in higher yields and cleaner reactions compared to carbodiimide methods, albeit at a higher reagent cost.

Materials:

  • This compound (1.0 equiv)

  • Amine of interest (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (e.g., 0.1 M).

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF, to the pre-activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup: Follow the same workup procedure as described in Protocol 1 (Step 8).

  • Purification: Follow the same purification procedure as described in Protocol 1 (Step 9).

Mechanism of Action & Structure-Activity Relationship (SAR)

The synthesized 4,5-dibromopyrrolamide derivatives act as competitive inhibitors of the ATPase activity of DNA gyrase's B subunit (GyrB).

G cluster_enzyme DNA Gyrase B Subunit cluster_process Cellular Process ATP_Site ATP Binding Site ADP ADP + Pi ATP_Site->ADP Hydrolyzes ATP_Site->Block ATP ATP ATP->ATP_Site Binds DNA_Supercoiling DNA Supercoiling ADP->DNA_Supercoiling Powers Inhibitor 4,5-Dibromopyrrolamide Inhibitor Inhibitor->ATP_Site Competitively Binds Result DNA Replication Blocked & Bacterial Cell Death Inhibitor->Result Leads to

Caption: Mechanism of DNA Gyrase B inhibition by pyrrolamides.

Key SAR Insights:

  • Dibromo Moiety is Crucial: Studies have shown that the 4,5-dibromo substitution on the pyrrole ring is critical for potent inhibition of E. coli DNA gyrase. Analogues with 4-bromo, 4,5-dichloro, or indole rings display significantly weaker activity.

  • Amide Linker: The carboxamide linker is essential for positioning the molecule within the active site. The N-H of the amide and the pyrrole N-H (in non-methylated analogs) often form key hydrogen bonds with active site residues, such as Asp73, and conserved water molecules, mimicking the interactions of the natural substrate, ATP.[5]

  • Secondary Fragment Diversity: The amine component attached to the carboxamide can be varied extensively to explore different sub-pockets of the active site, thereby improving potency and modulating properties like antibacterial spectrum and solubility.[4][10]

Example Data: Inhibition of E. coli DNA Gyrase

The following data, adapted from literature, showcases the inhibitory activity of a series of 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives coupled to various 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine moieties.[4] This highlights the effectiveness of the scaffold.

Compound IDAmine Moiety ModificationIC₅₀ (µM) for E. coli DNA Gyrase
1 (R)-Isomer0.891
2 (S)-Isomer1.23
3 (R)-Isomer, ethyl oxalyl10.4
4 (S)-Isomer, ethyl oxalyl9.87
5 "Ring-opened" analogue15.9

Data is illustrative of the potency achievable with this scaffold.

Conclusion and Future Outlook

This compound is a powerful and versatile starting material for the synthesis of potent enzyme inhibitors. The straightforward and high-yielding amide coupling reactions, combined with the inherent biological relevance of the dibromopyrrole core, make it an attractive scaffold for drug discovery programs, particularly in the antibacterial field. The protocols and insights provided herein offer a solid foundation for researchers to design and synthesize novel bioactive compounds targeting DNA gyrase and potentially other ATP-dependent enzymes. Future work in this area will likely focus on expanding the diversity of the coupled amine fragments to further optimize the antibacterial spectrum, overcome resistance mechanisms, and improve the overall drug-like properties of these promising inhibitors.

References

Application Notes & Protocols: A Guide to the Synthesis of Bioactive Compounds from 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dibromopyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among the myriad of pyrrole-based starting materials, 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid stands out as a particularly versatile and powerful building block for the synthesis of novel bioactive compounds.

The strategic placement of two bromine atoms at the C4 and C5 positions provides orthogonal chemical handles for sequential and selective functionalization through modern cross-coupling methodologies. The carboxylic acid at the C2 position offers a robust site for modification, most commonly through amide bond formation, generating the pyrrole-2-carboxamide moiety—a recognized pharmacophore in many potent molecules.[1][5] This guide provides detailed protocols and expert insights for leveraging this scaffold to construct diverse libraries of potential drug candidates, targeting researchers and professionals in drug development.

Part 1: Functionalization of the Pyrrole Core via Cross-Coupling Reactions

The bromine atoms at the C4 and C5 positions are ideal leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, which are critical for tuning the pharmacological profile of the final compounds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the bromopyrrole core and various aryl or heteroaryl boronic acids (or their esters). This reaction is fundamental for building molecular complexity and exploring structure-activity relationships (SAR).

Scientific Rationale: The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond of the pyrrole. Following transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination, the new C-C bond is formed, and the catalyst is regenerated. Studies on related dibromopyrroles have shown that regioselectivity can often be achieved, with the initial coupling occurring at the more electron-deficient C5 position.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv for mono-coupling; 2.2-3.0 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, DMF, or Toluene/Ethanol/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted pyrrole.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)BaseSolventTemp (°C)Product TypeRef.
1Pd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O (4:1)90Mono- or Di-Aryl[7]
2PdCl₂(dppf) (3%)K₂CO₃DMF100Heteroaryl[8]
3Pd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O (10:1)85Sterically Hindered Aryl[9]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start 4,5-Dibromo-1-methyl- 1H-pyrrole-2-carboxylic acid Product 4-Bromo-5-aryl- or 4,5-Diaryl-1-methyl- 1H-pyrrole-2-carboxylic acid Start->Product Suzuki Coupling Reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Reagents->Product

Caption: Palladium-catalyzed Suzuki coupling of the dibromopyrrole scaffold.

B. Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling introduces alkynyl groups onto the pyrrole core, a valuable transformation as the alkyne moiety is a key feature in many bioactive compounds and serves as a handle for further chemistry, such as click reactions.

Scientific Rationale: This reaction involves a palladium catalyst and a copper(I) co-catalyst.[10] The palladium catalyst activates the C-Br bond, while the copper acetylide, formed in situ from the terminal alkyne and the copper salt in the presence of a base (typically an amine), acts as the nucleophile for transmetalation.[11][12]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Bromo- or dibromo-pyrrole substrate (1.0 equiv)

  • Terminal alkyne (1.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N), often used with THF or DMF)

Procedure:

  • To a Schlenk flask, add the bromopyrrole substrate, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow Start Bromo-pyrrole Substrate Product Alkynyl-substituted Pyrrole Start->Product Sonogashira Coupling Reagents Terminal Alkyne Pd Catalyst CuI Base (Et₃N) Reagents->Product Full_Synthesis cluster_0 Step 1: C5 Functionalization cluster_1 Step 2: C4 Functionalization cluster_2 Step 3: C2 Amide Coupling Start 4,5-Dibromo-1-methyl- 1H-pyrrole-2-carboxylic acid Intermediate1 4-Bromo-5-aryl-1-methyl- 1H-pyrrole-2-carboxylic acid Start->Intermediate1 Selective Suzuki (Ar¹-B(OH)₂) Intermediate2 4-Alkynyl-5-aryl-1-methyl- 1H-pyrrole-2-carboxylic acid Intermediate1->Intermediate2 Sonogashira (R-C≡CH) FinalProduct Bioactive Pyrrole Carboxamide (Final Product) Intermediate2->FinalProduct Amide Coupling (R¹R²NH, HATU)

References

Strategic Solid-Phase Synthesis of Peptide Conjugates with 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The conjugation of peptides with heterocyclic moieties is a powerful strategy in medicinal chemistry, creating hybrid molecules that can enhance therapeutic efficacy, improve pharmacokinetic profiles, and introduce novel mechanisms of action.[1][2] Halogenated pyrroles, in particular, are privileged structures found in numerous marine natural products with significant biological activity.[3][4] This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis of peptide conjugates with 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid (DBMPCA). We will delve into the strategic choices behind each step, from resin selection and peptide assembly to the critical on-resin conjugation, cleavage, and final purification. This document is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for creating novel pyrrole-peptide conjugates.

Foundational Principles and Strategic Rationale

The successful synthesis of a DBMPCA-peptide conjugate hinges on the principles of modern solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield that allows for the stepwise assembly of a peptide chain on an insoluble polymer support.[5][6] This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[5] Our strategy employs the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme.

The overall workflow is a multi-stage process, beginning with the assembly of the desired peptide sequence, followed by the crucial conjugation of the pyrrole moiety, and concluding with cleavage from the solid support and purification.

G cluster_conjugation On-Resin Conjugation cluster_final Cleavage & Purification Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (Piperidine) Swell->Deprotect Couple 4. Couple Fmoc-AA (HBTU/DIPEA) Deprotect->Couple Wash 5. Wash (DMF/DCM) Couple->Wash Repeat Repeat n-1 times Wash->Repeat FinalDeprotect 6. Final N-terminal Fmoc Deprotection Repeat->FinalDeprotect Conjugate 7. Couple DBMPCA (HATU/DIPEA) FinalDeprotect->Conjugate Cleave 8. Cleavage & Deprotection (TFA Cocktail) Conjugate->Cleave Precipitate 9. Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Purify 10. RP-HPLC Purification Precipitate->Purify Analyze 11. Analysis (LC-MS, Analytical HPLC) Purify->Analyze

Diagram 1: High-level workflow for the synthesis of DBMPCA-peptide conjugates.

The Critical Choice: Coupling Reagents

The formation of an amide bond is the cornerstone of this entire process. While numerous coupling reagents exist, their efficiency and potential for side reactions, such as racemization, vary significantly.[7]

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective choice but requires an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization of the activated amino acid.[8][9] The use of DCC is avoided in SPPS due to the formation of a poorly soluble dicyclohexylurea byproduct.[10]

  • Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly efficient and convert the carboxylic acid into a more reactive active ester.[6][10]

    • HBTU/TBTU: These are robust, popular reagents that form HOBt active esters in situ, leading to fast reactions with minimal racemization.[10]

    • HATU: This reagent utilizes HOAt (1-hydroxy-7-azabenzotriazole) as the activating agent. The resulting OAt esters are more reactive than OBt esters, making HATU exceptionally effective for sterically hindered couplings or for capping a peptide, such as with DBMPCA.[9]

Our Recommendation: For the routine coupling of standard amino acids, HBTU offers an excellent balance of efficiency and cost. For the final, and arguably most critical, conjugation of the bulkier DBMPCA moiety, we strongly recommend HATU to ensure the reaction proceeds to completion with high yield.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for a successful synthesis.

Category Reagent/Material Recommended Grade/Supplier Purpose
Solid Support Rink Amide MBHA Resin100-200 mesh, ~0.5-0.7 mmol/g loadingSynthesis of C-terminal peptide amides
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, anhydrousPrimary solvent for washing and reactions
Dichloromethane (DCM)ACS grade or higherResin swelling and washing
Diethyl Ether (Et₂O)Anhydrous, cold (-20°C)Precipitation of crude peptide
Acetonitrile (ACN)HPLC gradeHPLC mobile phase
Amino Acids Fmoc-L-amino acidsStandard side-chain protection (Trt, Boc, tBu)Peptide building blocks
Pyrrole Moiety This compound (DBMPCA)≥95% purity (e.g., Santa Cruz Biotech[11])Conjugating agent
Deprotection PiperidineAnhydrousRemoval of N-terminal Fmoc group
Coupling HBTU, HATUPeptide synthesis gradeActivation of carboxylic acids
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis gradeTertiary base for coupling reactions
Cleavage Trifluoroacetic Acid (TFA)Reagent gradeCleavage from resin, removal of side-chain protecting groups
Triisopropylsilane (TIS)Reagent gradeCation scavenger
Deionized Water (H₂O)18 MΩ·cmScavenger
Analysis C18 Reverse-Phase HPLC ColumnsAnalytical (e.g., 4.6 x 150 mm) and PreparativePurification and analysis

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu)

This protocol outlines the assembly of the peptide backbone on a Rink Amide resin using an automated peptide synthesizer.[12]

  • Resin Preparation: Place the Rink Amide resin (e.g., 0.1 mmol scale) into the synthesizer reaction vessel. Swell the resin in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection: Drain the DMF and add 20% (v/v) piperidine in DMF to the resin. Allow to react for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (4-5 equivalents relative to resin loading) with HBTU (4 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

  • Post-Coupling Wash: Wash the resin with DMF (3-5 cycles) followed by DCM (2-3 cycles) and then DMF again (2-3 cycles) to remove unreacted reagents.

  • Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid in the desired peptide sequence.

  • Final N-Terminal Deprotection: After coupling the final amino acid, perform a final deprotection cycle (Step 3) to expose the N-terminal amine for conjugation. Wash thoroughly with DMF (Step 5). The resin is now ready for conjugation.

Protocol 2: On-Resin N-Terminal Conjugation with DBMPCA

This manual step is critical and requires careful execution to ensure high conjugation efficiency.

Diagram 2: Schematic of the DBMPCA conjugation reaction.

  • Prepare Activation Solution: In a clean, dry vial, dissolve DBMPCA (3 equivalents relative to initial resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in anhydrous DMF. Use enough DMF to ensure complete dissolution.

    • Causality Note: Using a slight excess of DBMPCA and HATU drives the reaction towards completion. DIPEA is crucial for deprotonating the carboxylic acid and maintaining a basic pH for the coupling to proceed efficiently.[10]

  • Activate DBMPCA: Allow the activation solution to stand for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the reactive OAt-ester.

  • Conjugation: Add the activated DBMPCA solution to the washed, deprotected peptide-resin from Protocol 1.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically demanding peptides, this time can be extended overnight.

  • Monitoring (Optional but Recommended): To validate the reaction, a small sample of resin beads can be removed, washed, cleaved, and analyzed by LC-MS to check for the presence of the desired conjugate mass versus the unconjugated peptide.

  • Final Wash: Once the reaction is complete, thoroughly wash the resin with DMF (5-7 cycles) and DCM (3-5 cycles) to remove all soluble reagents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Cleavage and Global Deprotection

This step uses a strong acid to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[13]

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% H₂O, 2.5% TIS .

    • Expert Insight: TIS is a critical scavenger that quenches reactive carbocations generated during the deprotection of groups like Trt (on His, Cys) and tBu (on Asp, Glu, Ser, Thr, Tyr), preventing re-attachment to sensitive residues like Trp and Met.[14]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.

  • Isolate Cleavage Solution: Filter the resin and collect the filtrate (which now contains the crude peptide) into a clean centrifuge tube. Wash the resin once more with a small amount of fresh TFA to recover any remaining product.

Protocol 4: Precipitation, Purification, and Analysis

This final phase isolates and purifies the target conjugate.

  • Precipitation: Place the centrifuge tube containing the TFA solution in an ice bath. Add 10 volumes of ice-cold diethyl ether. A white precipitate (the crude peptide conjugate) should form immediately.[14]

  • Washing: Centrifuge the mixture (e.g., 5 min at 3500 rpm), decant the ether, and resuspend the pellet in fresh cold ether. Vortex briefly. Repeat this wash-centrifuge-decant cycle 3-4 times to remove residual TFA and scavengers.

  • Drying: After the final wash, leave the tube open in a fume hood to allow the residual ether to evaporate, yielding a fluffy, off-white solid.

  • Purification by RP-HPLC:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA). If solubility is poor, small amounts of DMSO or guanidine HCl can be used.[14]

    • Purify the conjugate on a preparative C18 column using a gradient of Buffer A (0.1% TFA in H₂O) and Buffer B (0.1% TFA in ACN). A typical gradient might be 10-60% Buffer B over 40 minutes.

    • Collect fractions corresponding to the major product peak.

  • Characterization and Quality Control:

    • Analytical HPLC: Analyze the purified fractions to confirm purity (>95% is typically desired).

    • Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the identity of the product by verifying that the observed molecular weight matches the calculated mass of the DBMPCA-peptide conjugate.

  • Lyophilization: Combine the pure fractions and freeze-dry to obtain the final product as a stable, fluffy white powder.

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Incomplete Coupling (Peptide or DBMPCA) Steric hindrance; poor resin swelling; insufficient reagent equivalents or reaction time.Use HATU for difficult couplings.[9] Double couple the problematic residue. Ensure anhydrous conditions and use fresh, high-quality reagents.
Low Cleavage Yield Incomplete cleavage reaction; peptide precipitation on resin.Extend cleavage time to 4 hours. Use a more robust cleavage cocktail if sensitive residues are present.
Multiple Peaks in HPLC Deletion sequences (incomplete coupling); side reactions during cleavage; racemization.Optimize coupling times and reagents. Ensure proper scavengers are used in the cleavage cocktail.[14]
Poor Solubility of Crude Peptide Hydrophobic nature of the peptide or conjugate.Dissolve in solutions containing organic modifiers like DMSO, or chaotropic agents like 6M Guanidine HCl before HPLC injection.[14]

Conclusion

This application note provides a validated, step-by-step protocol for the solid-phase synthesis of peptide conjugates with this compound. By understanding the rationale behind reagent selection and procedural steps, researchers can confidently and reproducibly synthesize these valuable molecules. The combination of a robust peptide assembly strategy, an efficient final conjugation with HATU, and systematic purification provides a clear path to obtaining high-purity conjugates ready for biological evaluation and further drug development endeavors.

References

Application Notes & Protocols: Synthesis of Novel Polycyclic Frameworks Utilizing 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of Polycyclic Pyrrole Scaffolds in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The construction of polycyclic frameworks incorporating the pyrrole motif allows for the exploration of three-dimensional chemical space, a critical aspect in the design of novel therapeutics with enhanced target specificity and improved pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for the synthesis of novel polycyclic frameworks starting from the versatile building block, 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid. The inherent reactivity of the dibrominated pyrrole core, coupled with modern palladium-catalyzed cross-coupling methodologies, offers a robust and flexible strategy for the construction of complex molecular architectures of significant interest in drug discovery.[1][3][4][5]

Strategic Approach: A Tandem Suzuki Coupling-Intramolecular Heck Reaction Pathway

Our synthetic strategy hinges on a powerful sequence of palladium-catalyzed reactions to construct the polycyclic core. The workflow begins with the esterification of the starting material, followed by a regioselective Suzuki coupling to introduce a vinyl group at the C5 position of the pyrrole ring. The resultant 4-bromo-5-vinylpyrrole derivative is then primed for an intramolecular Heck reaction, a highly efficient method for the formation of cyclic and polycyclic systems.[3][6] This tandem approach allows for the rapid assembly of complex scaffolds from a readily available starting material.

Part 1: Preparation of Key Intermediates

Protocol 1.1: Esterification of this compound

Rationale: The initial esterification of the carboxylic acid is a crucial step to prevent potential side reactions in the subsequent palladium-catalyzed coupling steps and to improve the solubility of the substrate in organic solvents. We will employ a straightforward and efficient method using phosphorus oxychloride (POCl₃) as the activating agent.[7]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous methanol (10 mL per gram of carboxylic acid) to the flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.

Expected Outcome & Characterization: The product, methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate, is expected to be a solid. Characterization should be performed using:

  • ¹H NMR: Expect signals corresponding to the N-methyl group, the pyrrole proton, and the methyl ester protons.

  • ¹³C NMR: Expect signals for the pyrrole ring carbons, the N-methyl carbon, the ester carbonyl carbon, and the methyl ester carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Protocol 1.2: Regioselective Suzuki Coupling for the Synthesis of Methyl 4-bromo-5-vinyl-1-methyl-1H-pyrrole-2-carboxylate

Rationale: The Suzuki coupling is a versatile and powerful method for the formation of C-C bonds. In the case of 4,5-dibromopyrroles, the C5 position is generally more electron-deficient and thus more reactive towards oxidative addition to the palladium(0) catalyst, allowing for regioselective coupling.[8] We will utilize potassium vinyltrifluoroborate as the vinyl source.

Materials:

  • Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 4-bromo-5-vinyl-1-methyl-1H-pyrrole-2-carboxylate.

Expected Outcome & Characterization: The product will be an essential precursor for the subsequent cyclization. Characterization should include:

  • ¹H NMR: Appearance of signals in the vinyl region (typically 5-7 ppm) and disappearance of one of the pyrrole proton signals.

  • ¹³C NMR: Appearance of signals corresponding to the vinyl carbons.

  • MS: Confirmation of the molecular weight.

Part 2: Synthesis of the Polycyclic Framework

Protocol 2.1: Intramolecular Heck Reaction for Polycyclization

Rationale: The intramolecular Heck reaction is a powerful tool for constructing cyclic and polycyclic systems by forming a new carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule.[3][6] The 4-bromo-5-vinylpyrrole derivative synthesized in the previous step is an ideal substrate for this transformation, leading to the formation of a new ring fused to the pyrrole core.

Materials:

  • Methyl 4-bromo-5-vinyl-1-methyl-1H-pyrrole-2-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc)

  • Acetonitrile (anhydrous and degassed) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube, add methyl 4-bromo-5-vinyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq).

  • Add palladium(II) acetate (0.1 eq) and triphenylphosphine (0.2 eq).

  • Add the base, either triethylamine (2.0 eq) or sodium acetate (2.0 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous and degassed solvent (acetonitrile or DMF).

  • Heat the reaction mixture to 100-120 °C and stir for 12-48 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude polycyclic product by column chromatography on silica gel or by preparative HPLC.

Expected Outcome & Characterization: The final product will be a novel polycyclic framework. Comprehensive characterization is essential:

  • ¹H NMR and ¹³C NMR: To elucidate the new cyclic structure. Look for changes in chemical shifts and coupling constants consistent with the fused ring system. 2D NMR techniques (COSY, HMQC, HMBC) will be crucial for unambiguous assignment.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • X-ray Crystallography: If suitable crystals can be obtained, this will provide definitive proof of the structure and stereochemistry.

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1.1EsterificationThis compoundPOCl₃, MethanolMethanolRT285-95
1.2Suzuki CouplingMethyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylatePotassium vinyltrifluoroborate, Pd(OAc)₂, SPhos, K₂CO₃Dioxane/Water8012-2460-80
2.1Intramolecular Heck ReactionMethyl 4-bromo-5-vinyl-1-methyl-1H-pyrrole-2-carboxylatePd(OAc)₂, PPh₃, BaseAcetonitrile or DMF100-12012-4850-70

Visualizations

Experimental Workflow:

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Polycyclization cluster_2 Characterization A 4,5-dibromo-1-methyl-1H- pyrrole-2-carboxylic acid B Methyl 4,5-dibromo-1-methyl-1H- pyrrole-2-carboxylate A->B Esterification (Protocol 1.1) C Methyl 4-bromo-5-vinyl-1-methyl-1H- pyrrole-2-carboxylate B->C Regioselective Suzuki Coupling (Protocol 1.2) D Polycyclic Framework C->D Intramolecular Heck Reaction (Protocol 2.1) E NMR, MS, HRMS, X-ray D->E

Caption: Overall synthetic workflow for the creation of polycyclic frameworks.

Reaction Mechanism: Intramolecular Heck Cyclization

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition D Pd(II) Intermediate B->D C Vinylpyrrole Substrate C->B E Migratory Insertion D->E Intramolecular F σ-Alkyl Pd(II) Complex E->F G β-Hydride Elimination F->G H Polycyclic Product + HPdL₂X G->H I Reductive Elimination (Base) H->I I->A Regeneration

References

Application Notes & Protocols: Leveraging 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic Acid for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Protein Dynamics with a Novel Chemical Probe

In the intricate landscape of proteomics, the ability to elucidate protein structure, function, and interactions is paramount. Chemical probes have emerged as indispensable tools for interrogating these complex biological systems. This document details the application of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid , a marine-derived natural product scaffold, as a novel covalent labeling reagent for mass spectrometry-based proteomics.[1] Pyrrole derivatives, known for their diverse biological activities including antitumor and protein kinase inhibiting properties, offer a unique chemical architecture for designing sophisticated proteomics tools.[2] This application note provides a comprehensive guide for researchers to utilize this compound for mapping protein solvent accessibility, identifying ligand binding sites, and probing conformational changes.

The core of this methodology lies in the principles of covalent labeling-mass spectrometry (CL-MS).[3][4] By covalently modifying solvent-accessible amino acid residues, this compound acts as a molecular "snapshot" of the protein's surface topology. Subsequent analysis by high-resolution mass spectrometry allows for the precise identification of modification sites, providing residue-level structural information.[5] This approach is particularly powerful for studying dynamic protein systems and those not amenable to traditional structural biology techniques.[6]

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The utility of this compound as a proteomics reagent stems from the electrophilic nature of its dibrominated pyrrole ring. The electron-withdrawing bromine atoms render the pyrrole core susceptible to nucleophilic attack by specific amino acid side chains. The proposed mechanism involves the nucleophilic substitution of a bromide ion by reactive residues on the protein surface.

Key amino acid residues targeted for modification include:

  • Cysteine (Thiol group): Highly nucleophilic and a primary target for covalent modification.

  • Histidine (Imidazole ring): Can be readily modified under appropriate pH conditions.

  • Lysine (Epsilon-amino group): A common target for amine-reactive probes.[7]

  • Tyrosine (Phenolic hydroxyl group): Can exhibit nucleophilicity, particularly in its deprotonated state.

  • Serine and Threonine (Hydroxyl groups): While less reactive, modification can occur, especially in highly accessible or activated sites.

The carboxylic acid moiety of the reagent can be activated, for instance using carbodiimide chemistry, to facilitate amide bond formation with lysine residues, further expanding its labeling repertoire.

Diagram: Proposed Covalent Labeling Mechanism

G cluster_0 Protein Surface cluster_1 Reagent cluster_2 Covalent Adduct Protein Protein with Nucleophilic Residue (Nu-H) Adduct Covalently Modified Protein Protein->Adduct Nucleophilic Attack Reagent This compound Br Br N-CH3 COOH Reagent->Adduct Covalent Bond Formation

Caption: Proposed reaction of this compound with a protein nucleophile.

Experimental Protocols

This section provides detailed protocols for utilizing this compound in a typical covalent labeling experiment coupled with bottom-up proteomics.

Protocol 1: Covalent Labeling of a Purified Protein

This protocol is designed for studying the surface accessibility of a purified protein or protein complex.

Materials:

  • Protein of Interest: Purified and buffer-exchanged into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound: Stock solution prepared in anhydrous DMSO (e.g., 100 mM).

  • Quenching Solution: High concentration of a nucleophilic agent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M DTT).

  • Digestion Buffer: Containing a denaturant (e.g., 8 M urea or 0.1% RapiGest SF).

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylating Agent: Iodoacetamide (IAA) or Chloroacetamide.

  • Protease: Sequencing-grade trypsin or other suitable protease.

  • Mass Spectrometry Sample Preparation Reagents: Formic acid, acetonitrile, C18 desalting spin tips.

Procedure:

  • Protein Preparation: Prepare the protein of interest at a suitable concentration (e.g., 1-5 µM) in the reaction buffer.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically ranging from 10 µM to 1 mM). A concentration gradient experiment is recommended to optimize labeling efficiency.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to achieve sufficient labeling without causing protein denaturation.

  • Quenching: Stop the labeling reaction by adding the quenching solution to a final concentration that is in vast excess of the labeling reagent (e.g., 100-fold molar excess).

  • Denaturation, Reduction, and Alkylation:

    • Add digestion buffer to denature the protein.

    • Add the reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add the alkylating agent (e.g., 20 mM IAA) and incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level compatible with protease activity (e.g., < 1 M urea).

    • Add the protease (e.g., trypsin at a 1:50 protease-to-protein ratio) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to inactivate the protease.

    • Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried, desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

Protocol 2: Differential Covalent Labeling for Ligand Binding Site Mapping

This protocol utilizes a comparative approach to identify regions of a protein that are protected from labeling upon ligand binding.

Procedure:

  • Prepare two parallel samples of the protein of interest as described in Protocol 1, Step 1.

  • Ligand Incubation:

    • To one sample (the "+ Ligand" sample), add the ligand of interest at a concentration sufficient to ensure saturation of the binding site (typically 5-10 fold molar excess over the protein). Incubate for a period sufficient to allow binding equilibrium to be reached.

    • To the other sample (the "- Ligand" or "Apo" sample), add an equivalent volume of the ligand's solvent (e.g., DMSO).

  • Covalent Labeling: Add this compound to both samples simultaneously to the same final concentration. Incubate as optimized in Protocol 1.

  • Proceed with steps 3-7 of Protocol 1 for both the "+ Ligand" and "- Ligand" samples.

  • Quantitative Data Analysis: Compare the extent of modification at specific sites between the two samples. A significant reduction in modification in the "+ Ligand" sample indicates that the residue is located within or near the ligand-binding site.

Diagram: Differential Covalent Labeling Workflow

G A Protein Solution B Apo Protein (- Ligand) A->B C Protein + Ligand A->C D Add Covalent Labeling Reagent B->D C->D E Quench Reaction D->E F Proteolytic Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis: Quantitative Comparison G->H I Identify Protected Regions (Binding Site) H->I

Caption: Workflow for identifying ligand binding sites using differential covalent labeling.

Data Analysis

The analysis of covalent labeling data requires specialized software capable of identifying and quantifying post-translational modifications.

Key Data Analysis Steps:

  • Database Searching: Search the raw MS/MS data against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or similar platforms.

  • Variable Modification: Include the mass shift corresponding to the covalent modification by this compound (minus a bromine atom) as a variable modification on the potential target amino acid residues.

  • Quantification: For differential labeling experiments, perform quantitative analysis of the modified peptides. This can be label-free quantification (LFQ) based on precursor ion intensities or employ isobaric labeling strategies (e.g., TMT) for multiplexed analysis.[8]

  • Data Interpretation: Identify peptides with significant changes in modification levels between the different experimental conditions. Map these peptides back to the protein sequence to visualize the regions of altered solvent accessibility or ligand binding.

Quantitative Data Summary Table:

Peptide SequenceModification SiteFold Change (+/- Ligand)p-valueInterpretation
GYL...KK1230.2< 0.01Protected upon ligand binding
VTL...HH450.9> 0.05No significant change
...C...C780.15< 0.01Protected upon ligand binding

Troubleshooting and Considerations

  • Reagent Solubility and Stability: this compound should be prepared fresh in a high-quality anhydrous solvent like DMSO to prevent hydrolysis.

  • Optimization of Reaction Conditions: The concentration of the labeling reagent and the incubation time are critical parameters that need to be optimized for each protein system to avoid excessive modification and potential denaturation.

  • Control Experiments: Always include a "- reagent" control to ensure that any observed modifications are a direct result of the labeling reaction.

  • Data Validation: High-confidence identification of modified peptides requires high-resolution and high-accuracy MS/MS data. Manual inspection of spectra for key modification sites is recommended.

Conclusion

This compound presents a promising new tool for chemical proteomics. Its unique reactivity profile, derived from its dibrominated pyrrole core, enables the covalent labeling of a range of nucleophilic amino acid residues. The protocols and guidelines presented here provide a framework for researchers to employ this reagent for detailed structural and functional studies of proteins and their interactions. As with any chemical biology technique, careful optimization and appropriate controls are essential for generating robust and reliable data. The continued exploration of novel chemical probes like this will undoubtedly advance our understanding of the complex molecular machinery of the cell.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic building block. As a key intermediate in the synthesis of various biologically active compounds, including marine natural products and potential DNA gyrase inhibitors, a robust and reproducible synthetic protocol is essential.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and our field experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring a successful outcome in your laboratory.

Troubleshooting Guide: Navigating Common Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, is fraught with potential challenges that can impact yield and purity. The high reactivity of the pyrrole ring towards electrophilic substitution requires careful control over reaction conditions.

Logical Flow of Troubleshooting

Below is a diagram outlining the common issues and their interconnected nature. Understanding these relationships is the first step toward effective troubleshooting.

Troubleshooting_Flow cluster_start Initiation & Bromination cluster_problems Common Problems cluster_hydrolysis Final Step Start Starting Material: 1-Methyl-1H-pyrrole-2-carboxylate Bromination Bromination Reaction (e.g., with NBS) Start->Bromination Step 1 LowYield Low Yield of Dibrominated Product Bromination->LowYield Impurities Mixture of Products (Mono-, Tri-brominated) Bromination->Impurities Decarboxylation Unwanted Decarboxylation Bromination->Decarboxylation Purification Difficult Purification LowYield->Purification Impurities->Purification FinalProduct Target Product: The Carboxylic Acid Purification->FinalProduct Successful Isolation Hydrolysis Ester Hydrolysis Hydrolysis->Decarboxylation Risk if acidic or high temp Hydrolysis->FinalProduct Step 2

Caption: Logical workflow of the synthesis and common challenges encountered.

Question & Answer Troubleshooting

Question 1: My bromination reaction is resulting in a low yield of the desired 4,5-dibromo product. What are the likely causes?

Answer: Low yields during the bromination of the pyrrole ring are typically traced back to three main factors: reaction control, reagent stoichiometry, and side reactions.

  • Causality: The pyrrole nucleus is highly electron-rich, making it extremely reactive towards electrophiles like bromine. This high reactivity can lead to a cascade of undesirable outcomes if not properly managed.

    • Over-bromination: Addition of more than two equivalents of the brominating agent or poor temperature control can lead to the formation of tri-brominated species or degradation products.

    • Incomplete Reaction: Insufficient brominating agent or reaction time will leave unreacted mono-bromo intermediate or starting material.

    • Side Reactions: The combination of dimethylformamide (DMF) as a solvent and a brominating source can sometimes lead to competing Vilsmeier-Haack type reactions or other side reactions, especially if the temperature is not controlled. Using a system like DMSO/HBr or AcBr/DMSO also requires careful temperature management to avoid side reactions.[4][5]

  • Recommended Actions:

    • Temperature Control: The bromination step is exothermic. It is critical to maintain a low temperature (0 °C to -5 °C) throughout the addition of the brominating agent. Use an ice/salt bath for better temperature management.

    • Portion-wise Addition: Add the N-bromosuccinimide (NBS) in small portions over an extended period (e.g., 30-60 minutes). This prevents localized temperature spikes and high concentrations of the electrophile, favoring the desired dibromination.[6]

    • Precise Stoichiometry: Use precisely 2.0 equivalents of high-purity NBS. It is advisable to determine the purity of your NBS beforehand.

    • Reaction Monitoring: Follow the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete when the starting material (or mono-bromo intermediate) is no longer visible.

Question 2: My final product is contaminated with mono- and/or tri-brominated impurities that are difficult to separate. How can I improve selectivity?

Answer: Achieving selective dibromination is the primary challenge of this synthesis. The formation of a product mixture is a common issue.

  • Causality: The first bromination at either the C4 or C5 position activates the pyrrole ring further, making the second bromination faster. However, this high reactivity also makes it susceptible to a third bromination if conditions are not optimal.

  • Recommended Actions:

    • Solvent Choice: Solvents like tetrahydrofuran (THF) or acetonitrile can be used. While DMF is common, its reactivity can sometimes be problematic. Experimenting with a less reactive solvent may improve selectivity.

    • Controlled Reagent Addition: As mentioned above, slow, portion-wise addition of NBS at low temperatures is the most effective way to control the reaction.[6]

    • Purification Strategy: If a mixture is obtained, purification via column chromatography is often necessary. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, can effectively separate the mono-, di-, and tri-brominated species. Recrystallization can also be effective if a suitable solvent system is found.

Compound Type Typical Polarity on Silica Gel Separation Strategy
Tri-bromo byproductLeast PolarElutes first
Di-bromo product (Desired) Intermediate Polarity Elutes second
Mono-bromo intermediateMore PolarElutes third
Starting MaterialMost PolarElutes last
Caption: Elution order of brominated pyrroles during silica gel chromatography.

Question 3: I am observing gas evolution and loss of my carboxylic acid group. What is happening and how can I prevent it?

Answer: You are likely encountering decarboxylation, a known side reaction for pyrrole-2-carboxylic acids, particularly under acidic conditions or at elevated temperatures.[7][8]

  • Causality: The mechanism of decarboxylation for pyrrole-2-carboxylic acid often involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond between the ring and the carboxyl group.[9][10] This process is accelerated by strong acids and heat. While the target molecule has an N-methyl group, the underlying susceptibility of the pyrrole-2-carboxylic acid moiety remains.

  • Recommended Actions:

    • Avoid Strong Acids: During the hydrolysis of the methyl ester precursor, use basic conditions (e.g., NaOH or KOH in methanol/water). When neutralizing to precipitate the final product, add acid (e.g., HCl) slowly at 0 °C and only until the product precipitates (typically pH 2-3). Avoid making the solution strongly acidic.

    • Maintain Low Temperatures: Perform the final acidification and filtration steps in an ice bath to minimize the rate of any potential acid-catalyzed decarboxylation.

    • Minimize Reaction Times: Do not leave the product in acidic solution for extended periods. Filter, wash, and dry the product promptly after precipitation.

Detailed Experimental Protocols

This section provides a reliable, two-step protocol starting from the commercially available or readily synthesized methyl 1-methyl-1H-pyrrole-2-carboxylate.

Overall Synthetic Workflow

Synthesis_Workflow A Start: Methyl 1-methyl-1H- pyrrole-2-carboxylate B Step 1: Dibromination - Dissolve in DMF - Cool to 0 °C - Add NBS (2.0 eq) portion-wise - Stir at 0 °C to RT - Monitor by TLC A->B C Workup 1 - Quench with water - Extract with Ethyl Acetate - Wash with brine, dry - Concentrate in vacuo B->C D Intermediate: Methyl 4,5-dibromo-1-methyl- 1H-pyrrole-2-carboxylate C->D E Step 2: Saponification - Dissolve intermediate in THF/MeOH - Add aq. NaOH solution - Stir at RT or gentle heat (40-50°C) - Monitor by TLC D->E F Workup 2 - Remove organic solvents - Cool aqueous layer to 0 °C - Acidify with 2M HCl to pH ~2 - Collect precipitate by filtration E->F G Final Product: 4,5-dibromo-1-methyl-1H- pyrrole-2-carboxylic acid F->G

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M).

  • Cooling: Place the flask in an ice/salt bath and stir until the internal temperature reaches 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS, 2.0 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Expert Insight: The use of high-purity, recrystallized NBS is crucial for avoiding side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound
  • Setup: Dissolve the crude methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, e.g., 2 M solution) to the flask.

  • Reaction: Stir the mixture at room temperature overnight or with gentle heating (40-50 °C) for 2-3 hours. Monitor the reaction by TLC until the starting ester has been completely consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and methanol). Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Precipitation: While stirring vigorously, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A precipitate should form.

    • Trustworthiness Check: Check the pH with litmus paper or a pH meter to avoid over-acidification, which could promote decarboxylation.[8][9]

  • Isolation: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use elemental bromine (Br₂) instead of NBS for the bromination? A: While technically possible, using liquid bromine is strongly discouraged for this synthesis. It is much more reactive and less selective than NBS, often leading to over-bromination and the formation of polymeric materials. Additionally, it generates hazardous hydrogen bromide (HBr) gas as a byproduct. NBS is a crystalline solid that is safer and easier to handle, providing much greater control over the reaction.[11]

Q2: How do I prepare and store the starting material, 1-methyl-1H-pyrrole-2-carboxylic acid? A: If not commercially available, it is typically synthesized from pyrrole-2-carboxylic acid. The acid is first esterified (e.g., using methanol and a catalytic amount of sulfuric acid), followed by N-methylation of the ester (e.g., using methyl iodide and a base like sodium hydride), and finally, hydrolysis of the N-methylated ester back to the carboxylic acid. The final acid should be stored in a cool, dry place, away from light.

Q3: What are the expected ¹H NMR spectral data for the final product? A: The ¹H NMR spectrum is quite simple. You should expect to see two key signals:

  • A singlet for the N-methyl (N-CH₃) protons, typically around 3.8-4.0 ppm.

  • A singlet for the C3-proton (the only proton on the pyrrole ring), typically around 6.9-7.1 ppm. The carboxylic acid proton (COOH) will appear as a broad singlet, often above 10 ppm, though its visibility can depend on the solvent used (e.g., it may exchange with D₂O).

Q4: My final product is an off-white or brownish solid. How can I decolorize it? A: The color is often due to trace impurities or slight decomposition. Recrystallization is the most effective method for purification and decolorization. A solvent system like ethanol/water or propanol can be effective.[12] Dissolve the crude product in the minimum amount of hot solvent, and if the color persists, you can add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.

References

Technical Support Center: Amide Coupling with 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing amide coupling reactions involving 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we address common experimental issues, provide in-depth explanations for troubleshooting, and offer validated protocols to enhance your reaction success.

The subject of our focus, this compound, is a valuable building block, particularly in the synthesis of marine alkaloids and other biologically active compounds.[1][2] However, its electronic properties—specifically the presence of two electron-withdrawing bromine atoms—render the carboxylic acid significantly less reactive than typical alkyl or aryl carboxylic acids. This guide will help you navigate the nuances of activating this electron-deficient system to achieve high-yielding and clean amide bond formation.

Core Concepts: The Mechanism of Amide Bond Formation

Directly reacting a carboxylic acid and an amine is generally inefficient under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Amide coupling reagents circumvent this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This process typically involves the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetrical anhydride, which is then susceptible to nucleophilic attack by the amine.[3][5]

Amide Coupling Mechanism General Mechanism of Amide Coupling Acid R-COOH (Carboxylic Acid) Intermediate R-CO-LG (Activated Intermediate) Acid->Intermediate + Reagent Reagent Coupling Reagent Reagent->Intermediate Byproduct1 Reagent Byproduct Intermediate->Byproduct1 Amide R-CO-NHR' (Amide Product) Intermediate->Amide Amine R'-NH₂ (Amine) Amine->Amide

Caption: General two-step workflow for amide bond formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered when coupling this compound.

Q1: My reaction has stalled, resulting in low or no yield. What are the primary causes?

Low conversion is the most frequent issue with this substrate. The root cause is almost always inefficient activation of the carboxylic acid, stemming from its electron-deficient nature.

  • Inadequate Carboxylic Acid Activation: The two bromine atoms withdraw electron density from the pyrrole ring and, by extension, the carboxylate. This makes the carboxylate oxygen a weaker nucleophile, slowing its initial attack on the coupling reagent. Standard reagents like DCC or EDC alone are often insufficient.[6][7]

  • Steric Hindrance: While not exceptionally bulky, the molecule's substituents can impede the approach to the carbonyl carbon, especially if the amine partner is also sterically hindered.[8][9]

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity will compound the problem of a poorly activated acid.[10][11]

  • Suboptimal Base: The choice and amount of base are critical. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize acids generated during the reaction without competing with the primary amine.[12] Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.[6]

Q2: Which coupling reagent is best suited for this electron-deficient pyrrole?

For challenging substrates like this, onium salt-based reagents are generally superior to carbodiimides. The choice depends on balancing reactivity, cost, and side reaction potential.

Reagent ClassExamplesRecommended for this Substrate?Rationale & Key Considerations
Carbodiimides EDC, DCC, DICWith Additives Only Inexpensive but least reactive.[5][13] Activation is often slow, leading to the formation of an unreactive N-acylurea byproduct.[5] MUST be used with an additive like HOBt or OxymaPure to form a more stable active ester and improve yield.[12][14] EDC is preferred for easier workup as its urea byproduct is water-soluble.[5]
Uronium/Aminium Salts HATU, HBTU, HCTUHighly Recommended These are among the most powerful coupling reagents.[9][15] HATU is often superior as it contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester compared to the OBt-ester from HBTU.[16][17] This enhanced reactivity is ideal for activating electron-deficient acids.[16]
Phosphonium Salts PyBOP, PyAOPRecommended Highly effective reagents, comparable in reactivity to uronium salts.[18] They are sometimes favored for reducing racemization in chiral amines. A potential advantage is that they do not cause guanidinylation of the primary amine, a side reaction sometimes seen with excess uronium reagents.[18]
Other T3P® (Propylphosphonic Anhydride)Good Alternative A strong dehydrating agent that promotes amide formation. It is known for clean reactions and easy workups, as the byproducts are water-soluble.[19][20] It can be a cost-effective choice for larger-scale reactions.

Recommendation: Start with HATU . Its superior activating ability is well-suited for this substrate.[13][16] If cost is a major concern, a well-optimized EDC/HOBt or EDC/OxymaPure protocol is a viable second choice.

Q3: I'm observing significant side products. How can I identify and minimize them?

The most likely side product is the unreactive N-acylurea .

  • N-Acylurea Formation: This occurs exclusively with carbodiimide reagents (EDC, DCC). The initially formed O-acylisourea intermediate can rearrange into a stable N-acylurea, which halts the reaction pathway.[5]

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) or its analogs (like HOAt or OxymaPure) is crucial.[14] These additives rapidly trap the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, but still reactive enough to couple with the amine.[5]

Troubleshooting Workflow Start Low Reaction Yield? Check_Activation Is Acid Activation Inefficient? Start->Check_Activation Yes Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions No Sol_Reagent Switch to Stronger Reagent (e.g., EDC -> HATU) Check_Activation->Sol_Reagent Probable Sol_Additive Use Additive with Carbodiimide (e.g., HOBt, OxymaPure) Check_Activation->Sol_Additive If using EDC/DCC Check_Purification Is Product Lost During Workup? Check_Conditions->Check_Purification No Sol_Solvent Use Anhydrous Polar Aprotic Solvent (DMF, NMP, DCM) Check_Conditions->Sol_Solvent Check Solvent Sol_Base Use 2-3 eq. Non-Nucleophilic Base (DIPEA, NMM) Check_Conditions->Sol_Base Check Base Sol_Temp Increase Temperature Moderately (e.g., RT to 40°C) Check_Conditions->Sol_Temp Check Temperature Sol_Workup Optimize Workup pH Check Extraction Solvent Check_Purification->Sol_Workup Yes

Caption: Decision tree for troubleshooting low-yield amide coupling.

Q4: What are the best practices for reaction setup and purification?
  • Solvent Choice: Anhydrous polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for all components. Dichloromethane (DCM) and acetonitrile (MeCN) are also suitable.[7] Ensure solvents are from a freshly opened bottle or dried over molecular sieves, as water can hydrolyze the activated intermediate.[6]

  • Order of Addition: For onium salt reagents like HATU, pre-activation is key. Stir the carboxylic acid, HATU, and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine.[7][21] This allows the formation of the highly reactive OAt-ester and minimizes side reactions of the coupling reagent with the amine.[21]

  • Temperature: Most couplings proceed well at room temperature (20-25 °C). For particularly stubborn couplings (e.g., with a hindered or very electron-poor amine), gentle heating to 40-50 °C may be beneficial. Monitor for potential degradation at higher temperatures.

  • Purification:

    • Carbodiimide Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[13] The N,N'-ethyl-N''-(3-dimethylaminopropyl)urea from EDC is water-soluble and can be removed with an aqueous wash (e.g., dilute HCl, followed by saturated NaHCO₃, then brine).[5][15]

    • Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient of ethyl acetate in hexanes is a good starting point for eluting the typically moderately polar amide product.

Validated Experimental Protocols

The following protocols provide detailed starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Reactivity Coupling using HATU

This is the recommended primary method for achieving high yields with the target substrate.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Activation: Add HATU (1.1 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a viable alternative when cost is a primary consideration.

  • Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to a concentration of 0.1-0.2 M and stir to dissolve all solids.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. The water-soluble urea byproduct will be removed during these washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

preventing dehalogenation in Suzuki coupling of brominated pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the unwanted dehalogenation of brominated pyrroles during Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and provide a deep, mechanistically-grounded understanding to empower you to solve this problem in your own labs.

Understanding the Challenge: Why Do Brominated Pyrroles Dehalogenate?

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, but its application to electron-rich N-heterocycles like pyrroles is not always straightforward. The primary side reaction, hydrodebromination (or dehalogenation), replaces the crucial bromine handle with a hydrogen atom, leading to reduced yields and complex purification challenges.

Several factors contribute to this issue:

  • The Dehalogenation Mechanism: The most accepted mechanism for this side reaction involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from the palladium catalyst's interaction with bases, solvents (especially alcohols), or even trace amounts of water in the reaction mixture.[1][2] Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to yield the undesired dehalogenated pyrrole (Ar-H).[1]

  • The Role of the Pyrrole N-H Bond: For N-unsubstituted pyrroles, the acidic proton on the nitrogen atom is a major culprit. Deprotonation by the base increases the electron density of the pyrrole ring, which can influence the catalytic cycle. More importantly, the unprotected N-H group can directly participate in side reactions that promote the formation of Pd-H species or interfere with the catalyst's activity.[1][3] Numerous studies have shown that without protection of the pyrrole nitrogen, extensive dehalogenation is often the dominant reaction pathway.[4][5][6]

  • Substrate Electronics: As electron-rich heterocycles, pyrroles can present unique challenges compared to standard aryl halides. This inherent reactivity can sometimes favor the dehalogenation pathway over the desired cross-coupling.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering in a direct question-and-answer format.

Question 1: "I'm seeing a significant amount of my starting bromopyrrole converted to the simple, debrominated pyrrole. What is the primary cause of this hydrodebromination?"

Answer: The most likely cause is the presence of an unprotected N-H group on your pyrrole ring.[4] This is the first variable you should address. Without a protecting group, the pyrrole nitrogen is readily deprotonated by the base, leading to a highly electron-rich system that is prone to dehalogenation. Studies have repeatedly demonstrated that N-protection is a critical strategy to suppress this unwanted side reaction.[3][4][5][6]

Solution: Protect the pyrrole nitrogen. This modification fundamentally changes the substrate's electronic properties and removes the problematic acidic proton from the equation.

Question 2: "My yields are low and purification is a nightmare due to the dehalogenated byproduct. What is the most effective first step to fix this?"

Answer: As a direct follow-up to the first point, the most impactful initial step is to install a protecting group on the pyrrole nitrogen. This single change often dramatically shifts the reaction outcome from dehalogenation to the desired coupling product.

The choice of protecting group is important. The tert-butyloxycarbonyl (BOC) group is a common choice and has been shown to successfully suppress dehalogenation.[4][5][6] Interestingly, under certain thermal conditions (e.g., 120°C in DMF), the BOC group can be cleaved in situ during the reaction, delivering the N-H free product directly.[5] For a more robust option, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice, as it is stable under typical Suzuki conditions.[4]

Experimental Protocol 1: N-Boc Protection of a Bromopyrrole

This is a general procedure and may require optimization for your specific substrate.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bromopyrrole (1.0 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF).

  • Base: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 20-30 minutes at 0 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Question 3: "I've protected the pyrrole nitrogen, but I'm still observing some dehalogenation. How can I optimize my catalyst system?"

Answer: If dehalogenation persists after N-protection, your catalyst system (palladium source and ligand) is the next critical area to optimize. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity to favor the desired cross-coupling pathway over the dehalogenation pathway.

For challenging substrates like N-protected bromopyrroles, standard ligands like triphenylphosphine (PPh₃) are often insufficient. You should move to more advanced, electron-rich, and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[1][7] These ligands promote rapid oxidative addition and reductive elimination, which can outcompete the slower dehalogenation side reaction.[8]

Ligand TypeExamplesKey Advantages for Suppressing Dehalogenation
Biaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for promoting oxidative addition of less reactive C-Br bonds and facilitating reductive elimination. Often considered the gold standard for challenging couplings.[1][9]
Dialkyl Phosphines P(t-Bu)₃, PCy₃Very electron-donating and sterically demanding. Effective at accelerating the catalytic cycle.[10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Can be highly effective in preventing catalyst decomposition and side reactions.[1][10]
Ferrocenyl Phosphines dppfA robust and versatile ligand, often a good starting point if Buchwald-type ligands are not available.[11]

Recommendation: Start by screening a biaryl phosphine ligand like SPhos or XPhos in combination with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2/G3.

Question 4: "What is the best base to use to minimize dehalogenation?"

Answer: The base is not an innocent bystander; its choice is critical. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10][12][13] However, strong bases, particularly alkoxides, can also promote the formation of Pd-H species, directly leading to dehalogenation.[1]

For sensitive substrates like bromopyrroles, milder inorganic bases are generally preferred.

BaseCommon Use CasesAdvantages & Disadvantages
Potassium Phosphate (K₃PO₄) Aryl bromides and chlorides, N-heterocyclesA strong, non-nucleophilic base. Often highly effective for coupling nitrogen-containing heterocycles and is a top choice for suppressing dehalogenation.[1][14]
Potassium Carbonate (K₂CO₃) General purposeA versatile and cost-effective base. Milder than K₃PO₄ but very effective in many systems, often used in aqueous solvent mixtures.[11][15]
Cesium Carbonate (Cs₂CO₃) Difficult couplingsThe "cesium effect" can sometimes accelerate sluggish reactions. It is a stronger base than K₂CO₃.[14]
Potassium Fluoride (KF) Base-sensitive substratesFluoride ions are believed to uniquely activate the boronic acid. A good choice when ester or other base-labile groups are present.[10][16]

Recommendation: Use potassium phosphate (K₃PO₄) as your first choice, especially under anhydrous conditions. If using an aqueous solvent system, potassium carbonate (K₂CO₃) is an excellent alternative. Avoid strong hydroxide (NaOH, KOH) and alkoxide (NaOtBu) bases.

Question 5: "Can my reaction temperature and solvent choice influence the amount of dehalogenation?"

Answer: Absolutely. Both temperature and solvent can significantly impact the competition between Suzuki coupling and dehalogenation.

  • Temperature: Higher temperatures can accelerate the undesired dehalogenation pathway. Whenever possible, using a highly active catalyst system (see Question 3) that allows for lower reaction temperatures is beneficial.[7][17] If your reaction is sluggish, it is often better to switch to a more active ligand rather than simply increasing the heat.

  • Solvent: Aprotic solvents are strongly recommended. Protic solvents, especially alcohols, can act as hydride sources for the palladium catalyst, directly promoting dehalogenation.[1][2]

    • Recommended Solvents: Toluene, Dioxane, THF.[1]

    • Solvents to Avoid: Methanol, Ethanol, Isopropanol.

    • Water Content: While many Suzuki protocols use aqueous mixtures (e.g., Toluene/Water), it's crucial to use this judiciously. Anhydrous conditions, often paired with K₃PO₄, can be very effective at minimizing dehalogenation. If water is necessary for solubility, keep its content controlled.[18]

Visualizing the Competing Pathways

The diagram below illustrates the catalytic cycle for the Suzuki coupling and the off-cycle pathway that leads to the dehalogenated byproduct. Minimizing the formation and influence of the Pd-H species is key to success.

Suzuki_vs_Dehalogenation pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_ii Ar-Pd(II)-Br(L₂) ox_add->pd_ii trans Transmetalation (Base, R-B(OH)₂) pd_ii->trans pd_h Ar-Pd(II)-H(L₂) pd_ii->pd_h Hydride Formation pd_ii_r Ar-Pd(II)-R(L₂) trans->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Regeneration product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0 Regeneration dehalogenated Ar-H (Byproduct) red_elim_h->dehalogenated

References

Technical Support Center: Troubleshooting N-Methylation of Dibromopyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of dibromopyrrole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet crucial, synthetic transformation. The inherent functionalities of the substrate—a moderately acidic N-H proton on the pyrrole ring and a highly acidic carboxylic acid—create a competitive reaction environment that can lead to issues with yield, selectivity, and purification.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and logically devise effective solutions.

Core Principles: Understanding the Reaction Environment

The N-methylation of a pyrrole is fundamentally a nucleophilic substitution reaction (SN2). The process involves the deprotonation of the pyrrole nitrogen to form a nucleophilic pyrrolide anion, which then attacks an electrophilic methyl source, such as methyl iodide.

However, the presence of a carboxylic acid on the dibromopyrrole scaffold introduces a significant complication. The carboxylic acid proton is substantially more acidic (pKa ≈ 4-5) than the pyrrole N-H proton (pKa ≈ 17.5).[1] Consequently, any base introduced to the system will deprotonate the carboxylic acid first, forming a carboxylate. This carboxylate is also a competing nucleophile and can react with the methylating agent to form a methyl ester (O-methylation), a common and often undesired side product.

Successfully achieving selective N-methylation requires a strategy that either passivates the carboxylic acid or carefully manipulates reaction conditions to favor N-alkylation over O-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the N-methylation of dibromopyrrole carboxylic acids in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. The starting material is largely unreacted. What is the likely cause?

A1: This is a classic issue that typically points to inefficient deprotonation of the pyrrole nitrogen. If the base is not strong enough or is consumed by other sources, the essential pyrrolide anion will not be generated in sufficient concentration to drive the reaction forward.

Probable Causes & Recommended Actions:

  • Insufficient Base Strength/Quantity: The base must be strong enough to deprotonate the pyrrole N-H after neutralizing the carboxylic acid. You are effectively running the reaction on the carboxylate salt of your starting material. Therefore, you need at least two equivalents of base: one for the acid and one for the N-H.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Start with at least 2.2 equivalents of base. A weaker base like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times and might not be effective for less reactive systems.[2]

  • Presence of Protic Impurities (Water): Strong bases like NaH react violently and irreversibly with water. Any moisture in your solvent, glassware, or starting material will consume the base, rendering it ineffective for your desired reaction.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry your starting material under high vacuum before use.

  • Inactive Methylating Agent: Methyl iodide (CH₃I) can degrade over time, especially when exposed to light, turning yellow or brown due to the formation of iodine.

    • Solution: Use fresh, colorless methyl iodide. If it is discolored, you can pass it through a short plug of basic alumina to purify it before use.

Q2: My mass spectrometry results show the desired mass, but the NMR spectrum indicates O-methylation (methyl ester formation) has occurred instead of N-methylation. How can I improve N-selectivity?

A2: This is the central challenge of this reaction. The carboxylate anion, formed instantly upon base addition, is a potent nucleophile. Achieving N-selectivity involves either protecting the carboxylic acid or optimizing conditions to kinetically favor N-alkylation.

Probable Causes & Recommended Actions:

  • Competing Nucleophilicity: In polar aprotic solvents like DMF, the "harder" carboxylate oxygen anion reacts readily. The "softer," more polarizable pyrrolide anion may react more slowly.

    • Solution 1 (Recommended): Protect the Carboxylic Acid. This is the most robust and reliable strategy. By converting the carboxylic acid to an ester (e.g., a methyl or benzyl ester) before the N-methylation step, you remove the competing nucleophile entirely. After successful N-methylation, the ester can be easily hydrolyzed back to the carboxylic acid.[3][4][5] This multi-step process often saves time by avoiding difficult purifications and low yields.

    • Solution 2 (Direct Approach): Modulate Reaction Conditions. If a one-step process is necessary, you can favor N-alkylation by carefully selecting your reagents. Using a more ionic base system (e.g., with potassium or cesium salts) in a less polar solvent can sometimes increase the reactivity at the nitrogen.[1] However, this approach requires careful optimization for each specific substrate.

Visualizing the Strategic Choice: Protection vs. Direct Methylation

The following workflow diagram illustrates the decision-making process and the two primary routes for this synthesis.

G start Start: Dibromopyrrole Carboxylic Acid decision Is direct methylation yielding O-alkylation or low conversion? start->decision protect Step 1: Protect Acid (e.g., Esterification) decision->protect  Yes direct_meth Direct N-Methylation (>2 eq. Base, MeI) decision->direct_meth  No, it works n_meth_prot Step 2: N-Methylation (e.g., NaH, MeI) protect->n_meth_prot deprotect Step 3: Deprotect Acid (e.g., Saponification) n_meth_prot->deprotect end_prot Final Product: N-Methylated Acid deprotect->end_prot end_direct Final Product: N-Methylated Acid direct_meth->end_direct

Caption: Strategic workflow for N-methylation of pyrrole carboxylic acids.

Frequently Asked Questions (FAQs)

Q: Do I absolutely need to use a protecting group for the carboxylic acid? A: While not strictly mandatory in all cases, it is highly recommended for achieving high yields and simplifying purification. The protection/deprotection sequence is often more efficient overall than attempting to optimize a problematic direct methylation and dealing with the subsequent separation of N- and O-methylated isomers. Common protecting groups include methyl, ethyl, or benzyl esters.[3][4][6]

Q: What is the best base for this reaction? A: For the N-methylation of a protected pyrrole ester, sodium hydride (NaH) is an excellent choice due to its high basicity and non-nucleophilic nature. For the direct methylation of the unprotected acid, where over two equivalents are needed, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF can sometimes provide better N-selectivity, although this is substrate-dependent.[2]

Q: Which methylating agent is better: methyl iodide (MeI) or dimethyl sulfate (DMS)? A: Both are effective. Methyl iodide is generally preferred in lab-scale synthesis due to its high reactivity and the volatile nature of its byproducts. Dimethyl sulfate is also highly effective but is more toxic and less volatile, requiring greater handling precautions.[2] For this specific substrate, the higher reactivity of MeI is usually sufficient and preferred.

Q: How can I confirm that N-methylation was successful and not O-methylation? A: Spectroscopic analysis is definitive.

  • ¹H NMR: The most telling sign is the disappearance of the broad N-H proton signal (often seen between 8-12 ppm) and the appearance of a new sharp singlet for the N-CH₃ group, typically around 3.5-4.0 ppm.[7][8] In contrast, an O-methyl ester would also show a singlet in this region, but the N-H proton signal would still be present.

  • ¹³C NMR: The N-CH₃ carbon will appear around 30-35 ppm.

  • IR Spectroscopy: The disappearance of the N-H stretching vibration (a sharp peak around 3300-3500 cm⁻¹) is a strong indicator of successful N-substitution.

  • Mass Spectrometry: While MS will confirm the addition of a methyl group (M+14), it cannot distinguish between N- and O-methylation isomers. It must be used in conjunction with NMR or IR.

Recommended Experimental Protocols

Protocol 1: Robust N-Methylation via Protection/Deprotection

This two-step approach is the most reliable method for obtaining a high yield of the desired product.

Step A: Benzyl Ester Protection

  • Dissolve the dibromopyrrole carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add benzyl bromide (BnBr, 1.2 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup: dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting benzyl ester by flash column chromatography.

Step B: N-Methylation of the Benzyl Ester

  • Dissolve the purified benzyl ester (1.0 eq.) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% in oil, 1.2 eq.) portion-wise. Allow the solution to stir for 30 minutes at 0 °C.

  • Add methyl iodide (CH₃I, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup and purify by flash column chromatography to yield the N-methylated benzyl ester.

Step C: Deprotection via Hydrogenolysis

  • Dissolve the N-methylated benzyl ester in methanol or ethyl acetate.

  • Add palladium on carbon (Pd/C, 10 mol%).

  • Purge the flask with hydrogen gas (using a balloon or a Parr shaker) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the pure N-methyl dibromopyrrole carboxylic acid.

Protocol 2: Optimized Direct N-Methylation

This method is faster but requires careful control and is more prone to side products.

  • To an oven-dried flask under nitrogen, add the dibromopyrrole carboxylic acid (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% in oil, 2.2 eq.) portion-wise. Caution: Vigorous hydrogen evolution will occur.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back down to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC for the formation of the product and consumption of the starting material.

  • Carefully quench the reaction with water or saturated NH₄Cl.

  • Acidify the mixture with 1M HCl to protonate any unreacted carboxylate, then extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography. Be prepared to separate the desired N-methyl product from the O-methyl byproduct and unreacted starting material.

Data Summary: Reagents for N-Methylation
Reagent TypeExampleRole & Key Considerations
Base NaHStrong, non-nucleophilic. Requires anhydrous conditions. Ideal for protected substrates.
K₂CO₃ / Cs₂CO₃Weaker bases. Often used in DMF at elevated temperatures. Can sometimes favor N-alkylation in direct methods.[2]
KOtBuStrong, bulky base. Good for generating the pyrrolide anion.
Methylating Agent Methyl Iodide (CH₃I)Highly reactive, common lab reagent. Byproducts are volatile.
Dimethyl Sulfate (DMS)Highly reactive, cost-effective for large scale. Higher toxicity.
Solvent DMF / THFPolar aprotic solvents. Good at solvating the anions. Must be anhydrous.
Protecting Group Benzyl Ester (-OBn)Easily installed (BnBr, base) and removed cleanly by hydrogenolysis (H₂, Pd/C).[4]
Methyl Ester (-OMe)Installed with MeOH/acid. Removed by saponification (LiOH, NaOH), which can be harsh.[5]
Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing issues with the direct N-methylation reaction.

G start Reaction Analysis: Low Yield or Complex Mixture sm_present Problem: Incomplete Reaction start->sm_present Main spot is starting material ometh_present Problem: Poor Selectivity start->ometh_present Main product is O-methylated multiple_spots Problem: Decomposition start->multiple_spots Multiple unidentified spots check_base check_base sm_present->check_base Check Base: >2.2 eq? Sufficiently strong? check_conditions check_conditions sm_present->check_conditions Check Conditions: Anhydrous? Temp/Time sufficient? solution_protect solution_protect ometh_present->solution_protect Best Solution: Use Protection Strategy (Protocol 1) check_temp check_temp multiple_spots->check_temp Check Temperature: Is reaction too hot? check_reagents check_reagents multiple_spots->check_reagents Check Reagent Stoichiometry: Too much MeI or Base? solution_base solution_base check_base->solution_base Solution: Increase eq. of base or use stronger base (NaH) solution_conditions solution_conditions check_conditions->solution_conditions Solution: Use dry solvents/glassware, increase temp or time solution_temp solution_temp check_temp->solution_temp Solution: Run at lower temperature (e.g., start at 0 °C) solution_reagents solution_reagents check_reagents->solution_reagents Solution: Use fewer eq. of MeI/Base (e.g., 1.2 eq)

Caption: Decision tree for troubleshooting direct N-methylation reactions.

References

Technical Support Center: Synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes.

Introduction

The this compound scaffold is a key structural motif found in various marine natural products, such as oroidin, and serves as a vital building block in medicinal chemistry for the development of novel therapeutic agents, including DNA gyrase inhibitors.[1] The synthesis, while conceptually straightforward, is often plagued by a series of side reactions that can significantly impact yield and purity. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure a successful synthesis.

The most common synthetic route involves a three-step sequence starting from a commercially available pyrrole-2-carboxylate ester:

  • Bromination: Electrophilic bromination of the pyrrole ring at the 4- and 5-positions.

  • N-Methylation: Alkylation of the pyrrole nitrogen.

  • Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

This guide will address the potential pitfalls at each of these critical stages.

Visualizing the Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway Start Methyl 1H-pyrrole-2-carboxylate BrominatedEster Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Start->BrominatedEster Bromination (e.g., Br2, NBS) MonoBromination Monobrominated isomers Start->MonoBromination Insufficient Brominating Agent N_MethylatedEster Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate BrominatedEster->N_MethylatedEster N-Methylation (e.g., MeI, NaH) Overbromination Over-brominated species BrominatedEster->Overbromination Excess Brominating Agent IncompleteMethylation Unreacted Brominated Ester BrominatedEster->IncompleteMethylation Incomplete Reaction FinalProduct This compound N_MethylatedEster->FinalProduct Ester Hydrolysis (e.g., NaOH, LiOH) Decarboxylation 4,5-Dibromo-1-methyl-1H-pyrrole (Decarboxylated byproduct) FinalProduct->Decarboxylation Heat / Acid

Figure 1: General synthetic workflow for this compound, highlighting key steps and potential side reactions.

Troubleshooting Guide & FAQs

This section is organized by the synthetic step and the most common issues encountered.

Part 1: Bromination of Methyl 1H-pyrrole-2-carboxylate

The goal of this step is the selective dibromination at the 4 and 5 positions of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, but also prone to over-reactivity.

FAQ 1: My bromination reaction yields a mixture of products, including mono-brominated and possibly tri-brominated species. How can I improve the selectivity for the desired 4,5-dibromo product?

Answer:

Achieving selective dibromination requires careful control of stoichiometry and reaction conditions.

  • Controlling Stoichiometry: The most critical factor is the molar ratio of the brominating agent to the pyrrole substrate.

    • For Dibromination: Use of slightly more than two equivalents of the brominating agent is a common starting point. A protocol for the bromination of pyrrole-2-carboxylic acid uses 2 equivalents of bromine in acetic acid.[2]

    • Troubleshooting:

      • Presence of mono-brominated species: This indicates an insufficient amount of the brominating agent or incomplete reaction. You can try increasing the equivalents of the brominating agent incrementally (e.g., from 2.0 to 2.2 equivalents).

      • Presence of over-brominated species: This suggests the reaction is too reactive. Reduce the equivalents of the brominating agent.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Often preferred for milder and more selective brominations of pyrroles.

    • Bromine (Br₂): More reactive and can lead to over-bromination if not controlled carefully. A common solvent is acetic acid.[2]

    • Other Reagents: Systems like DMSO/HBr can also be effective for brominating pyrrole derivatives.[3]

  • Reaction Temperature:

    • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the reactivity. Add the brominating agent dropwise to maintain temperature control.

  • Solvent:

    • Less polar solvents can sometimes moderate the reactivity. Acetic acid and carbon tetrachloride are commonly used.[2]

Recommended Protocol for Dibromination:

  • Dissolve methyl 1H-pyrrole-2-carboxylate in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2.1 equivalents of bromine in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and mono-brominated intermediates.

  • Quench the reaction by pouring it into a large volume of ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to improve purity.

Part 2: N-Methylation of Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

This step introduces the methyl group onto the pyrrole nitrogen. The key challenge is achieving complete methylation without side reactions.

FAQ 2: My N-methylation reaction is sluggish and often incomplete, leaving a significant amount of the starting N-H pyrrole. How can I drive the reaction to completion?

Answer:

Incomplete N-methylation is a frequent issue, often due to an insufficiently strong base, poor solubility, or deactivation of the starting material by the electron-withdrawing groups.

  • Choice of Base and Solvent: The pKa of the pyrrole N-H is approximately 17.5, so a sufficiently strong base is required for deprotonation.

    • Strong Bases: Sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective.

    • Weaker Bases: Potassium carbonate (K₂CO₃) in acetone or DMF can also be used, but may require longer reaction times or heating.

    • Phase-Transfer Catalysis: Using a base like NaOH or KOH with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be an option.

  • Methylating Agent:

    • Methyl iodide (MeI): A highly reactive and common methylating agent. Use a slight excess (1.1-1.5 equivalents).

    • Dimethyl sulfate (DMS): Also very effective but is highly toxic and should be handled with extreme caution.

  • Reaction Conditions:

    • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents, as water will quench the strong base and inhibit the reaction.

    • Temperature: With strong bases like NaH, the reaction can often be performed at room temperature. If using weaker bases like K₂CO₃, heating may be necessary (e.g., refluxing in acetone).

Troubleshooting Incomplete Methylation:

Observation Potential Cause Recommended Action
Significant starting material remains Insufficiently strong base or incomplete deprotonation.Switch to a stronger base (e.g., from K₂CO₃ to NaH).
Wet reagents or solvent.Ensure all reagents and solvents are anhydrous.
Insufficient reaction time or temperature.Increase reaction time or temperature (if using a weaker base).
Reaction stalls Poor solubility of the pyrrole salt.Use a more polar aprotic solvent like DMF.

Recommended Protocol for N-Methylation:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and cool the suspension to 0 °C.

  • Slowly add a solution of methyl 4,5-dibromo-1H-pyrrole-2-carboxylate in anhydrous DMF.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (evolution of hydrogen gas should cease).

  • Add methyl iodide (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to separate the N-methylated product from any unreacted starting material.

Part 3: Ester Hydrolysis to the Carboxylic Acid

The final step is the saponification of the methyl ester to the desired carboxylic acid. The primary side reaction of concern here is decarboxylation, which is promoted by heat and acidic conditions.[4][5][6]

FAQ 3: During the hydrolysis of my methyl ester, I am observing a significant amount of a byproduct that I suspect is the decarboxylated pyrrole. How can I prevent this?

Answer:

Decarboxylation of pyrrole-2-carboxylic acids is a well-documented side reaction, particularly under acidic conditions.[4][5][6] The mechanism involves the addition of water to the carboxyl group, which is facilitated by acid catalysis.[4][5] To minimize this, it is crucial to use mild basic hydrolysis conditions and avoid excessive heat and prolonged reaction times.

  • Reaction Conditions:

    • Base: Use a mild base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Solvent System: A mixture of THF or methanol and water is commonly used to ensure solubility of the ester.

    • Temperature: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., up to 40-50 °C). Avoid high temperatures. The rate of decarboxylation of pyrrole-2-carboxylic acid increases with decreasing pH and increasing temperature.[7]

  • Workup Procedure:

    • After the hydrolysis is complete (as monitored by TLC), cool the reaction mixture in an ice bath before acidification.

    • Acidify slowly with a dilute acid (e.g., 1 M HCl) to a pH of around 2-3 to precipitate the carboxylic acid. Over-acidification or allowing the temperature to rise during acidification can promote decarboxylation.

Troubleshooting Decarboxylation:

Troubleshooting_Decarboxylation Start High levels of decarboxylation observed Check_Temp Was the reaction heated excessively? Start->Check_Temp Check_Acid Was the acidification step performed carefully? Check_Temp->Check_Acid No Reduce_Temp Perform hydrolysis at room temperature or below 40°C Check_Temp->Reduce_Temp Yes Slow_Acid Acidify slowly at 0°C with dilute acid Check_Acid->Slow_Acid No End Minimized Decarboxylation Check_Acid->End Yes Reduce_Temp->End Slow_Acid->End

Figure 2: Decision-making workflow for troubleshooting decarboxylation during ester hydrolysis.

FAQ 4: The hydrolysis of my hindered ester is very slow at room temperature. Can I heat the reaction without causing significant decarboxylation?

Answer:

For sterically hindered esters, hydrolysis can indeed be slow. While heating is generally discouraged, gentle heating can be employed with careful monitoring.

  • Controlled Heating: You can try heating the reaction to 40-50 °C and closely monitor the progress by TLC. Check for the appearance of the less polar decarboxylated byproduct.

  • Alternative Solvent: Using a solvent system that better solubilizes the starting material, such as THF/water/methanol, can sometimes improve the reaction rate at lower temperatures.

  • Alternative Hydrolysis Conditions: For particularly stubborn esters, non-aqueous hydrolysis conditions using potassium tert-butoxide and a stoichiometric amount of water in THF or DMSO have been reported for hindered esters, although this is a more advanced technique.

Recommended Protocol for Ester Hydrolysis:

  • Dissolve the methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Add an aqueous solution of lithium hydroxide (1.5-3.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to 0 °C.

  • Slowly add 1 M HCl with vigorous stirring until the pH of the solution is ~2-3.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by trituration with a non-polar solvent like hexanes to remove non-polar impurities.

Summary of Key Byproducts and Their Identification

Side Product Formation Step Likely Cause Identification (Relative to Product) Purification Strategy
Monobrominated Isomers BrominationInsufficient brominating agentMore polar on TLCIncrease brominating agent; Column chromatography
Over-brominated Species BrominationExcess brominating agentLess polar on TLCReduce brominating agent; Recrystallization
Unreacted N-H Pyrrole N-MethylationIncomplete reactionMore polar on TLC; Different ¹H NMR (N-H signal)Column chromatography
Decarboxylated Product HydrolysisHeat or strong acidLess polar on TLC; Absence of COOH in IR/NMRMild hydrolysis conditions; Recrystallization/Trituration

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction yields with 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions involving this versatile but challenging substrate. Here, we address common issues in a direct question-and-answer format, providing not just protocols but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: This substrate presents a unique combination of structural features that require careful consideration:

  • Two Reactive Sites: The presence of bromine atoms at both the C4 and C5 positions allows for potential mono- or di-coupling. Controlling selectivity can be challenging and often depends on stoichiometry and reaction kinetics.

  • Electron-Rich Heterocycle: The pyrrole ring is electron-rich, which can influence the oxidative addition step in palladium-catalyzed cycles.

  • Carboxylic Acid Group: The -COOH group at the C2 position is a potential liability. Under certain conditions, particularly high temperatures or acidic/strongly basic media, decarboxylation can occur, leading to a significant yield loss.[1][2] This group can also coordinate with the palladium catalyst, potentially altering its reactivity.

  • Potential for Dehalogenation: Like many halogenated heterocycles, this substrate is susceptible to hydrodehalogenation (replacement of a bromine atom with hydrogen), a common side reaction that reduces the yield of the desired coupled product.[3]

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: The most successful and widely applied palladium-catalyzed cross-coupling reactions for this type of substrate are:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or their esters. It is highly versatile and tolerant of many functional groups.[4]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating important alkynyl-pyrrole structures.[5][6]

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines, essential for synthesizing many biologically active compounds.[7][8]

The choice depends entirely on the desired final product. Below is a decision-making workflow to guide your selection.

G start What type of bond do you want to form? cc_bond Carbon-Carbon (C-C) Bond start->cc_bond cn_bond Carbon-Nitrogen (C-N) Bond start->cn_bond suzuki Boronic Acid / Ester -> Use Suzuki-Miyaura Coupling cc_bond->suzuki What is your coupling partner? sonogashira Terminal Alkyne -> Use Sonogashira Coupling cc_bond->sonogashira What is your coupling partner? buchwald Primary or Secondary Amine -> Use Buchwald-Hartwig Amination cn_bond->buchwald Coupling partner is an Amine

Caption: Decision tree for selecting the appropriate coupling reaction.

Troubleshooting Guide: Low or No Product Yield

Low yield is the most common frustration in cross-coupling reactions. The following workflow provides a systematic approach to diagnosing and solving the issue.

TroubleshootingWorkflow cluster_sm_consumed SM Consumed cluster_sm_not_consumed SM Not Consumed start Low or No Yield Observed check_sm Is Starting Material (SM) Consumed? (Check via TLC/LC-MS) start->check_sm side_products Are Side Products Formed? check_sm->side_products Yes catalyst_issue Catalyst System Failure: 1. Check Catalyst/Ligand Quality. 2. Increase Temperature. 3. Screen Different Ligands/Bases. 4. Ensure Anaerobic Conditions (Degas!). check_sm->catalyst_issue No side_products_yes Identify Side Products: - Debromination? - Decarboxylation? - Homocoupling? Address specific side reaction (see guide). side_products->side_products_yes Yes side_products_no Product Degradation or Workup Issue: - Is the product unstable? - Check extraction/purification steps. side_products->side_products_no No

Caption: General troubleshooting workflow for low reaction yield.

Specific Coupling Reaction Guides & Troubleshooting

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction has a low yield. What are the most likely causes and how do I fix them?

A: Low yields in Suzuki couplings with this substrate often trace back to one of four areas: catalyst/ligand choice, base selection, side reactions, or reagent quality.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for heteroaryl couplings.[4]
Ligand dppf (if not using the pre-formed complex)Provides good stability to the catalyst.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonate bases are generally mild enough to prevent decarboxylation while being effective for transmetalation.[4][9]
Solvent Dioxane/H₂O (4:1) or DMEA protic co-solvent is often necessary for the transmetalation step.[9][10]
Temperature 80-100 °CSufficient to drive the reaction without excessive decomposition.

Troubleshooting Steps:

  • Problem: Starting material is not consumed.

    • Cause: The oxidative addition step is likely failing. This is the rate-determining step for many cross-couplings.[11]

    • Solution 1: Increase Temperature. Carefully increase the temperature in 10 °C increments. Monitor for decomposition.

    • Solution 2: Change Catalyst/Ligand. Switch to a more electron-rich and bulky ligand system, such as those developed by Buchwald (e.g., SPhos, XPhos), which can facilitate oxidative addition.[11]

    • Solution 3: Ensure Anhydrous Conditions (for the organic solvent). While water is a co-solvent, excess water can lead to side reactions. Ensure your primary organic solvent is dry.

  • Problem: Significant debromination is observed.

    • Cause: Debromination (or protodehalogenation) occurs when the catalytic cycle is inefficient. It is a known issue with unprotected pyrroles, but even with N-methylation, it can occur if the coupling is slow.[3][9]

    • Solution: Use a more efficient catalyst system (see above) to ensure the cross-coupling pathway outcompetes the debromination pathway. Ensure your boronic acid is of high quality, as impurities can interfere with the catalyst.

  • Problem: Boronic acid homocoupling or protodeboronation is observed.

    • Cause: Homocoupling is often promoted by the presence of oxygen.[11] Protodeboronation is the replacement of the boronic acid group with hydrogen, often caused by excess water or insufficiently strong base.

    • Solution 1: Rigorous Degassing. Purge your reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the palladium catalyst.[10][12]

    • Solution 2: Use Boronic Esters. Pinacol esters of boronic acids are often more stable towards protodeboronation than the free acids.[11]

Sonogashira Coupling

Q: I am attempting a Sonogashira coupling, but I'm getting a complex mixture of products and low yield. What should I optimize?

A: The Sonogashira reaction is sensitive to oxygen (which causes alkyne homocoupling) and the choice of base. The copper co-catalyst can also be a source of issues.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source PdCl₂(PPh₃)₂A classic and often effective catalyst for this reaction.[13][14]
Copper Co-catalyst CuI (5-10 mol%)Facilitates the transmetalation of the acetylide to the palladium center.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent. It must be anhydrous and amine-free.
Solvent THF or DMF (if needed for solubility)Et₃N often serves as the solvent, but a co-solvent can be used.
Temperature Room Temperature to 60 °CMany Sonogashira reactions proceed well at mild temperatures.

Troubleshooting Steps:

  • Problem: Significant amount of Glaser (alkyne homocoupling) product is formed.

    • Cause: This is almost always due to the presence of oxygen in the reaction mixture.

    • Solution: Implement extremely rigorous degassing procedures. Use Schlenk line techniques if available. Purging the solvent and reaction vessel with an inert gas is critical.

  • Problem: The reaction is sluggish or stalls.

    • Cause: The base may not be effective enough, or the catalyst may be inhibited.

    • Solution 1: Screen Bases. While Et₃N is standard, other bases like DIPA or piperidine can sometimes improve results.

    • Solution 2: Consider a Copper-Free Protocol. Copper can sometimes lead to reproducibility issues. Copper-free Sonogashira reactions often use a stronger base (e.g., Cs₂CO₃ or TBAF) and a palladium catalyst.[14] This can also help reduce homocoupling.[15]

    • Solution 3: Add a Ligand. If using a simple palladium salt like Pd(OAc)₂, the addition of a phosphine ligand (e.g., PPh₃ or Xantphos) is necessary.[16]

  • Problem: Decarboxylation is observed.

    • Cause: The reaction temperature is too high, or the basicity of the amine is promoting decarboxylation.

    • Solution: Try to run the reaction at the lowest possible temperature that affords a reasonable reaction rate. If possible, screen milder, non-amine bases in a copper-free system.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is failing. How do I select the right catalyst system for my amine?

A: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand, which must be matched to the steric and electronic properties of the amine coupling partner.[17]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.[17]
Ligand For primary amines: XPhos or BrettPhosFor secondary amines: RuPhos or SPhosBulky, electron-rich biarylphosphine ligands are essential for facilitating both oxidative addition and reductive elimination.[7][18]
Base NaOtBu, LiHMDS, or K₃PO₄ (1.5-2 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine.[17]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CTypically requires elevated temperatures.

Troubleshooting Steps:

  • Problem: No reaction occurs, and starting materials are recovered.

    • Cause: This usually points to a failure of the catalyst to form or a mismatch between the ligand and the substrate.

    • Solution 2: Screen Ligands. The "best" ligand is highly substrate-dependent. If one class of ligand (e.g., a dialkylbiaryl phosphine) fails, try another (e.g., a ferrocenyl phosphine).[7]

    • Solution 3: Screen Bases. While strong bases like NaOtBu are common, some substrates are sensitive to them. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective, especially with highly active catalyst systems.[17]

  • Problem: Low yield with aryl amine coupling partners.

    • Cause: Aryl amines are less nucleophilic than alkyl amines and can be more challenging.

    • Solution: Ensure you are using a ligand specifically designed for such couplings. The choice of base is also critical; stronger bases are often needed to deprotonate the less acidic N-H bond of an aryl amine.

  • Problem: The reaction works for mono-amination but fails for the second amination.

    • Cause: The electronic properties of the pyrrole ring change significantly after the first coupling, making the second C-Br bond less reactive. The product may also be sterically hindered.

    • Solution: More forcing conditions may be required for the second coupling. This could involve a higher temperature, a higher catalyst loading, or switching to a more active (and often more sterically demanding) ligand for the second step.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid (DBMPCA). This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this highly functionalized and sterically demanding building block into their synthetic programs. Our goal is to provide field-proven insights and actionable troubleshooting protocols to help you navigate the unique challenges posed by this substrate.

The core challenge in the chemistry of DBMPCA is managing the profound steric hindrance imposed by its substitution pattern. The two bulky bromine atoms at the C4 and C5 positions, flanking the C2-carboxylic acid and N1-methyl groups, create a highly congested environment. This congestion significantly impacts the reactivity of both the carboxylic acid and the C-Br bonds, often leading to low yields, failed reactions, or unexpected side products with standard protocols. This guide will dissect these issues by reaction class and provide robust solutions.

Section 1: Amide Bond Formation & Esterification

The acylation of amines or alcohols using DBMPCA is frequently the first major hurdle encountered by researchers. The steric shielding of the carboxylic acid's carbonyl carbon makes it a poor electrophile.

Frequently Asked Questions (FAQs)

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC/DMAP) with DBMPCA is failing or resulting in very low yields. What is the underlying cause?

Answer: The primary cause is severe steric hindrance. The two large bromine atoms and the N-methyl group form a "pocket" around the carboxylic acid, physically blocking the approach of both the activating agent and the incoming amine nucleophile. Furthermore, the electron-withdrawing nature of the dibrominated pyrrole ring deactivates the carboxyl group, making it less susceptible to activation. Standard coupling reagents are often not potent enough or are too bulky themselves to overcome this combined electronic deactivation and steric blockade.[1]

Question 2: I observe significant unreacted starting material even after prolonged reaction times and elevated temperatures. Could decomposition be an issue?

Answer: While DBMPCA is generally stable, pyrrole-2-carboxylic acids can be susceptible to decarboxylation under harsh acidic conditions or very high temperatures.[2][3][4][5] If your coupling conditions involve strong acids or prolonged heating above 100-120 °C, you may be losing starting material to this side reaction. It is crucial to monitor the reaction not just for product formation but also for the disappearance of the starting acid and the potential appearance of the decarboxylated byproduct, 4,5-dibromo-1-methyl-1H-pyrrole.

Troubleshooting Guide: Failed Amide Couplings

If you are experiencing issues with amide bond formation, a systematic approach to troubleshooting is required. The following workflow diagram outlines key decision points.

G start Low Amide Yield (<20%) reagent Are you using standard reagents? (EDC, DCC, etc.) start->reagent upgrade Upgrade to a high-potency 'uronium' or 'phosphonium' reagent (HATU, HBTU, PyBOP, COMU) reagent->upgrade Yes check_amine Is the amine partner also sterically hindered or electron-poor? reagent->check_amine No still_low Yield still low or complex mixture? upgrade->still_low success Reaction Successful upgrade->success No, yield improved acyl_halide Consider conversion to an intermediate acyl fluoride or chloride still_low->acyl_halide Yes acyl_halide->success conditions Modify Reaction Conditions: • Increase Temperature (e.g., 60-80 °C) • Use a non-coordinating base (e.g., DIPEA, 2,4,6-collidine) • Switch to a polar aprotic solvent (DMF, NMP) check_amine->conditions conditions->still_low G start Low Suzuki Coupling Yield catalyst Using Pd(PPh₃)₄ or similar? start->catalyst buchwald Switch to a modern catalyst system: • Pd₂(dba)₃ or Pd(OAc)₂ as precatalyst • Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) catalyst->buchwald Yes conditions Optimize Reaction Parameters: • Base: Use a stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃) • Solvent: Try ethereal (Dioxane, 2-MeTHF) or aromatic (Toluene) solvents • Temperature: May require elevated temperatures (80-110 °C) catalyst->conditions No still_low Yield still unsatisfactory? buchwald->still_low success Reaction Successful buchwald->success No, yield improved boronic_acid Check Boronic Acid/Ester Quality: • Anhydrous conditions? • Potential for protodeborylation? still_low->boronic_acid conditions->still_low

References

Validation & Comparative

Validating 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly pyrrole derivatives, at the forefront of drug discovery. Among these, the 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of various enzymatic targets. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the validation of this class of compounds as enzyme inhibitors. We will delve into the experimental methodologies, comparative analyses of inhibitory activities, and the underlying mechanistic pathways.

The Significance of the 4,5-Dibromopyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in a plethora of natural products and pharmacologically active compounds. The introduction of bromine atoms at the 4 and 5 positions, coupled with a carboxylic acid function at the 2-position and N-methylation, creates a unique electronic and steric profile. This substitution pattern has been shown to be crucial for potent interactions with the active sites of several key enzymes, leading to their inhibition. While specific data for the parent compound, this compound, is limited in the public domain, numerous studies on its derivatives, particularly carboxamides, have highlighted their promise in targeting enzymes implicated in bacterial infections and neurological disorders.

Comparative Analysis of Enzyme Inhibition

The versatility of the 4,5-dibromopyrrole scaffold is evident in its ability to inhibit a range of enzymes. The following table summarizes the inhibitory activities of various derivatives against key enzymatic targets. It is important to note that the presented data pertains to derivatives and not the parent carboxylic acid itself, highlighting the structure-activity relationships (SAR) that can be explored from this core structure.

Target EnzymeDerivative ClassTest Organism/Enzyme SourceIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
DNA Gyrase 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivativesEscherichia coli0.891 - 10.4--
DNA Gyrase 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybridsEscherichia coliGood inhibitory activity--
Monoamine Oxidase-A (MAO-A) N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine (a pyrrole derivative)Human recombinant- (Selectivity Index > 12500 for MAO-A)--
Monoamine Oxidase-B (MAO-B) N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine (a pyrrole derivative)Human recombinant- (Selectivity Index = 0.0057 for MAO-B)--
Cyclooxygenase-2 (COX-2) Novel pyrrole derivativesOvine0.55 - 7.0Indomethacin-
Lipoxygenase (LOX) Novel pyrrole derivativesSoybean7.5 - 39--
Butyrylcholinesterase (BChE) 1,3-diaryl-pyrrole derivatives-1.71 - 5.37Donepezil-

Table 1: Comparative Inhibitory Activities of 4,5-Dibromopyrrole Derivatives and other Pyrrole Analogs. This table showcases the potential of the broader pyrrole class of compounds against various enzymes. The data for DNA gyrase specifically highlights the activity of 4,5-dibromopyrrole derivatives.[1][2][3][4]

Key Enzymatic Targets and Their Biological Significance

DNA Gyrase: A Prime Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5] Its absence in eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[5] Derivatives of 4,5-dibromo-1H-pyrrole-2-carboxamide have demonstrated potent inhibition of E. coli DNA gyrase, suggesting their potential as leads for new antibiotics.[1]

Figure 1: Inhibition of Bacterial DNA Gyrase. This diagram illustrates how 4,5-dibromopyrrole derivatives can inhibit DNA gyrase, thereby disrupting essential cellular processes in bacteria.

Monoamine Oxidases: Modulators of Neurotransmission

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Dysregulation of MAO activity is implicated in various neurological and psychiatric disorders, including depression and Parkinson's disease.[4][6] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[7] The pyrrole scaffold has been shown to be a promising starting point for the development of selective MAO inhibitors.[2][8][9]

Figure 2: Monoamine Oxidase Inhibition. This diagram shows how pyrrole derivatives can inhibit MAO, leading to increased levels of neurotransmitters in the synaptic cleft.

Experimental Validation Workflows

The validation of a compound as an enzyme inhibitor requires a systematic approach, starting from initial screening to detailed kinetic analysis.

experimental_workflow cluster_workflow Enzyme Inhibitor Validation Workflow A Compound Synthesis & Characterization B Primary Enzyme Assay (Single Concentration Screening) A->B C IC₅₀ Determination (Dose-Response Curve) B->C Active Compounds D Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) C->D E Selectivity Profiling (Against related enzymes) D->E F In-cell / In-vivo Efficacy Studies E->F

Figure 3: General Experimental Workflow. This flowchart outlines the key stages in the validation of a potential enzyme inhibitor.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in enzyme inhibition studies. The following are detailed, step-by-step methodologies for key enzyme assays relevant to the 4,5-dibromopyrrole scaffold.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) are then separated by agarose gel electrophoresis.[10][11]

Materials:

  • E. coli DNA Gyrase (containing GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compound (dissolved in DMSO)

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 0.1 M Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired final volume.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-inhibitor control (with DMSO vehicle) and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease in the presence of an effective inhibitor.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the activity of MAO by monitoring the production of a fluorescent product from a suitable substrate.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compound (dissolved in DMSO)

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, test compound at various concentrations, and the MAO enzyme. Include control wells with a known inhibitor and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the MAO substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The available data on its derivatives, particularly as potent inhibitors of bacterial DNA gyrase, underscores its potential in the fight against antimicrobial resistance. Furthermore, the broader class of pyrrole-containing molecules has demonstrated significant activity against a range of other clinically relevant enzymes.

The experimental protocols and validation workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the inhibitory potential of new derivatives based on this scaffold. Future research should focus on synthesizing and testing simpler derivatives of this compound to establish a clearer structure-activity relationship. This will enable the rational design of more potent and selective inhibitors for specific enzyme targets, ultimately paving the way for the development of new therapeutic agents.

References

comparing reactivity of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid with other pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrole, a cornerstone five-membered aromatic heterocycle, is renowned for its rich and diverse reactivity, making it a privileged scaffold in medicinal chemistry, materials science, and natural product synthesis. Its reactivity, however, is exquisitely sensitive to the nature and position of substituents on the ring. This guide provides an in-depth comparison of the reactivity of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid , a highly functionalized building block, with other key pyrrole derivatives. We will dissect the electronic and steric effects of its substituents to rationalize its unique chemical behavior and provide experimental context for its application in complex molecule synthesis.

Pyrroles are classified as electron-rich aromatic systems. The nitrogen lone pair participates in the π-electron sextet, increasing the electron density at the ring carbons and rendering them significantly more susceptible to electrophilic attack than benzene.[1][2] This heightened reactivity, however, can be a double-edged sword, often leading to polymerization or polysubstitution under standard electrophilic conditions.[3][4] The strategic installation of substituents is therefore critical to tame and direct the reactivity of the pyrrole core.

The Electronic Architecture of Substituted Pyrroles

The reactivity of a pyrrole derivative is a direct consequence of the interplay between the inductive and resonance effects of its substituents. In this compound, the pyrrole core is decorated with three powerful modulating groups.

  • C2-Carboxylic Acid (-COOH): This group is strongly electron-withdrawing via both resonance (-M) and induction (-I). It acts as a powerful deactivating group, reducing the nucleophilicity of the entire pyrrole ring and making it less susceptible to electrophilic attack.[4]

  • C4, C5-Bromo Groups (-Br): Halogens exert a dual electronic effect. They are deactivating through a strong electron-withdrawing inductive effect (-I) but are ortho-, para-directing in classical aromatic systems due to a weaker electron-donating resonance effect (+M). In this case, their primary contribution is the further deactivation of the already electron-poor ring.

  • N1-Methyl Group (-CH3): The methyl group on the nitrogen atom is weakly electron-donating (+I), which marginally increases the ring's electron density compared to an N-H pyrrole. Crucially, it prevents deprotonation at the nitrogen under basic conditions and can influence the regiochemistry of certain reactions.[5][6]

The confluence of these substituents transforms the typically electron-rich pyrrole into a significantly electron-deficient system. This inversion of electronic character is the key to understanding its unique reactivity profile.

Table 1: Comparative Effects of Substituents on the Pyrrole Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring for EAS
(None)---Strongly Activating
-COOHC2-I (Withdrawing)-M (Withdrawing)Strongly Deactivating
-BrC4, C5-I (Withdrawing)+M (Donating)Deactivating
-CH3N1+I (Donating)N/AWeakly Activating
Combined C2,C4,C5,N1Strongly -I -M >> +M Very Strongly Deactivating

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is the hallmark reaction of pyrroles. The preferred site of attack is the C2 (α) position, as the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[1][7][8]

For this compound, the situation is drastically different. The powerful deactivating effects of the carboxyl and bromo groups render the ring highly resistant to electrophilic attack. The only available position, C3, is electronically disfavored and sterically shielded. Consequently, forcing conditions are required for any substitution to occur, which often result in low yields or decomposition.

Table 2: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution
Pyrrole DerivativeRelative ReactivityTypical ConditionsExpected Outcome
Unsubstituted PyrroleVery HighMild reagents (e.g., Pyridine·SO₃) required to avoid polymerization.[4]C2-substitution, often leading to polysubstitution.
Pyrrole-2-carboxylic acidLowHarsher conditions than pyrrole (e.g., fuming H₂SO₄).Substitution primarily at C4 and C5.[4]
2,5-DibromopyrroleLowStandard conditions.Further substitution is difficult.
This compound Extremely Low Forcing/harsh conditions. Generally unreactive; decomposition may occur.

Reactivity in Palladium-Catalyzed Cross-Coupling

While deactivated towards electrophilic attack, the C-Br bonds in this compound are prime handles for functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organoboronic acids with organohalides, is an exceptionally powerful tool for C-C bond formation and is widely used in pharmaceutical synthesis.[9][10][11]

The presence of two bromine atoms at the C4 and C5 positions opens the door for sequential or double cross-coupling, enabling the construction of complex, unsymmetrical pyrroles. The success and regioselectivity of these reactions can be influenced by the catalyst, base, and reaction conditions. Unlike N-H pyrroles, which can sometimes yield poor results in Suzuki couplings due to competing reduction of the organometallic intermediate, the N-methyl group on our target molecule circumvents this issue, often leading to better yields.[6][12]

G General Workflow for Suzuki-Miyaura Cross-Coupling Start 4,5-Dibromo-1-methyl- 1H-pyrrole-2-carboxylic acid + Arylboronic Acid Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Start->Catalyst Reaction Suzuki-Miyaura Cross-Coupling Catalyst->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Heat (e.g., 90 °C) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-5-bromo- or 4,5-Diaryl-1-methyl- 1H-pyrrole-2-carboxylic acid Purification->Product

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the monocoupling of an arylboronic acid to this compound.

  • Reagent Preparation: To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired arylated pyrrole.

Table 3: Representative Yields in Suzuki-Miyaura Cross-Coupling of Bromopyrroles
Bromopyrrole SubstrateCoupling PartnerCatalyst/BaseYieldReference
Ethyl 4-bromo-1H-pyrrole-2-carboxylatePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃~36% (debromination is a major side-product)[12]
Ethyl 4-bromo-1-(Boc)-pyrrole-2-carboxylatePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃>95%[12]
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄65-85% (double coupling)[9]
4,5-dibromo-1-methyl-pyrrole scaffold Various arylboronic acids Pd catalysts Generally good to excellent yields are expected due to N-substitution. -
Thiophene shown for comparison of a similar dibromo-heterocycle system.

Other Potential Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution, a reaction pathway unavailable to electron-rich pyrroles.[13][14] In this mechanism, a strong nucleophile attacks the ring and displaces one of the bromide leaving groups. This reactivity is synthetically valuable for introducing heteroatom nucleophiles (e.g., -OR, -NR₂, -SR) onto the pyrrole core.

Halogen Dance Reaction

Dibrominated pyrroles can undergo a "halogen dance," a base-catalyzed migration of a halogen atom.[15][16][17] This reaction typically involves initial deprotonation by a strong base (like LDA) to form a pyrrolyllithium species, followed by an intramolecular rearrangement.[15][16] This can be a powerful, albeit complex, method for accessing substitution patterns that are not available through direct functionalization.[18][19]

Conclusion

This compound is a testament to the chemical diversity of the pyrrole family. Its reactivity is a study in contrasts. The electron-withdrawing substituents that render it inert to classical electrophilic substitution simultaneously activate it for modern synthetic transformations.

  • For Electrophilic Aromatic Substitution: It is largely unreactive and should be considered a poor substrate.

  • For Palladium-Catalyzed Cross-Coupling: It is an excellent and versatile substrate. The C4 and C5 bromine atoms serve as robust handles for the introduction of aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura coupling, offering a reliable pathway to highly decorated and complex pyrrole structures.

  • For Nucleophilic Aromatic Substitution: The electron-deficient ring is primed for SNAr, allowing for the displacement of its bromo-substituents by strong nucleophiles, a reaction antithetical to simple pyrroles.

For researchers and drug development professionals, understanding this nuanced reactivity is paramount. This compound should not be viewed as an "unreactive" pyrrole, but rather as a strategically-designed building block whose latent functionality can be unlocked with the appropriate choice of modern synthetic methods, particularly those involving organometallic catalysis.

References

The Pyrrole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The brominated pyrrole-2-carboxylic acid core is a privileged scaffold, frequently identified in marine natural products with a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and anti-biofilm properties. This guide delves into the critical structure-activity relationships (SAR) governing the bioactivity of analogs based on the 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid framework. By synthesizing data from disparate studies on related marine alkaloids, we will explore the causal relationships between specific structural modifications and their resulting biological potency. We will examine the influence of substitutions at the N1-position, modifications of the C2-carboxylic acid moiety, and the essential role of the dibromination pattern. This analysis is supported by comparative data tables and is supplemented with detailed, field-tested experimental protocols for the synthesis and biological evaluation of these promising compounds, providing researchers with a validated roadmap for future drug discovery efforts in this chemical space.

Introduction: The Marine Origins of a Potent Pharmacophore

Marine organisms, particularly sponges of the genera Agelas and Stylissa, are prolific producers of secondary metabolites featuring the pyrrole-imidazole or bromopyrrole alkaloid skeleton.[1] These compounds represent a fascinating example of nature's chemical ingenuity, exhibiting a wide array of biological activities.[1] At the heart of many of these molecules is a 4,5-dibromopyrrole core, a structural motif that has consistently been linked to potent bioactivity. Our focus is on the analogs of this compound, a representative structure that allows for a systematic exploration of how seemingly minor chemical alterations can dramatically impact therapeutic potential. Understanding the SAR of this scaffold is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity.

SAR Analysis: Deconstructing the Bromopyrrole Scaffold

The biological activity of this class of compounds is exquisitely sensitive to its chemical architecture. We will dissect the molecule into three key regions for our comparative analysis: the N1-substituent, the C2-carboxylic acid group, and the C4/C5-bromination pattern.

The N1-Position: The Impact of Methylation and Steric Hindrance

The nitrogen atom of the pyrrole ring is a critical site for modification. While many natural bromopyrrole alkaloids are unsubstituted at this position (N-H), the introduction of an N-methyl group, as in our core topic, can significantly modulate activity.

Expertise & Experience: The choice to explore N-alkylation is driven by the desire to influence properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. An N-H bond can act as a hydrogen bond donor, which may be critical for binding to a specific biological target. Replacing the hydrogen with a methyl group removes this capability and introduces steric bulk, which can either enhance or disrupt binding depending on the topology of the target's active site.

A comparative study on azetidin-2-one conjugates bearing a 4,5-dibromopyrrole motif provides direct insight into this relationship. In this study, analogs with a free pyrrole N-H were synthesized and compared against their N-methylated counterparts for anticancer activity. The results consistently demonstrated that the N-methylated analogs were less active than their N-H counterparts. For instance, the most active N-methylated compound (5m ) showed an IC50 of 13.2 µM, whereas its corresponding N-H analog (5c ) was significantly more potent.[1]

Key Insight: This suggests that for this particular scaffold and anticancer activity, the presence of a hydrogen bond donor at the N1 position is favorable, and the introduction of even a small methyl group is detrimental to activity. This observation is a crucial guiding principle for lead optimization.

The C2-Carboxylic Acid Moiety: A Gateway to Potent Amides

The carboxylic acid at the C2 position is a versatile chemical handle, but it is the conversion of this group into various amides that has unlocked some of the most potent biological activities in this class.

Expertise & Experience: Carboxylic acids are often associated with poor cell permeability and rapid metabolism, which can limit their therapeutic potential. Amidation is a classic medicinal chemistry strategy to overcome these liabilities. It allows for the introduction of diverse chemical functionalities, enabling chemists to fine-tune the molecule's properties and explore new interactions with the biological target.

Numerous studies have demonstrated that 4,5-dibromo-1H-pyrrole-2-carboxamides are potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. For example, a series of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives were synthesized and shown to inhibit E. coli DNA gyrase with IC50 values in the submicromolar to low micromolar range. This highlights the effectiveness of replacing the carboxylic acid with a substituted amide to achieve potent antibacterial activity.

Key Insight: While the C2-carboxylic acid is a key synthetic precursor, derivatization to carboxamides is a highly fruitful strategy for enhancing bioactivity, particularly for developing antibacterial agents. The diverse pharmacophores that can be introduced via the amide bond offer a vast chemical space for optimization.

The C4/C5-Dibromination Pattern: An Essential Feature for Potency

The presence of bromine atoms at the C4 and C5 positions is a hallmark of many of the most active marine pyrrole alkaloids.

Expertise & Experience: Halogen atoms, particularly bromine, can significantly influence a molecule's properties. They are highly lipophilic, increasing the compound's ability to cross cell membranes. Furthermore, they can form halogen bonds, a type of non-covalent interaction with biological targets that can contribute significantly to binding affinity. The electron-withdrawing nature of bromine also modulates the electronics of the pyrrole ring, which can affect its interaction with target proteins. Studies on pyrrole-imidazole alkaloids have indicated that dibromo-substituted analogs are often more active than their monobromo counterparts in inhibiting biofilm formation.[2] The design of numerous potent synthetic inhibitors, such as those targeting DNA gyrase, explicitly retains the 4,5-dibromo substitution pattern, underscoring its perceived importance for activity.

Key Insight: The 4,5-dibromo pattern is not merely a structural quirk of nature but a key determinant of biological activity. Researchers should prioritize retaining this feature in initial analog designs, as its removal is likely to lead to a significant loss of potency.

Comparative Data Summary

The following table summarizes the structure-activity relationships discussed, drawing from studies on closely related analogs to infer the expected impact of modifications to the this compound scaffold.

Modification SiteStructural ChangeExpected Impact on Anticancer ActivityRationale & Supporting Evidence
N1-Position N-CH3 -> N-HIncrease in activityRemoval of steric hindrance and restoration of a hydrogen bond donor site is beneficial for cytotoxicity. N-H analogs consistently outperform N-methyl analogs in comparative studies.[1]
C2-Position Carboxylic Acid -> AmideIncrease in activity (Anticancer/Antibacterial)Amidation improves cell permeability and allows for the introduction of diverse substituents that can form additional interactions with the target. Many potent DNA gyrase inhibitors are C2-carboxamides.
C4/C5-Positions Dibromo -> Monobromo/UnsubstitutedDecrease in activityBromine atoms contribute to lipophilicity and can form halogen bonds, enhancing target binding and cell penetration. Dibrominated compounds show superior anti-biofilm activity.[2]

Experimental Protocols

To empower researchers to validate these findings and explore new analogs, we provide the following detailed, self-validating experimental protocols.

Protocol 1: General Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxamide Analogs

This protocol describes a general method for coupling the 4,5-dibromo-pyrrole carboxylic acid core with a variety of amines.

Causality: This procedure utilizes a peptide coupling reagent like T3P® (Propylphosphonic Anhydride) which is effective for forming amide bonds with minimal side reactions and is compatible with a wide range of functional groups on both the carboxylic acid and the amine.

Step-by-Step Methodology:

  • Acid Activation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4,5-dibromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF (N,N-Dimethylformamide).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution to act as a non-nucleophilic base.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Slowly add a 50% solution of T3P® in DMF (1.5 eq) to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure carboxamide analog.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized analogs on a cancer cell line (e.g., MCF-7 breast cancer cells).[1][3][4]

Trustworthiness: This protocol is a gold-standard colorimetric assay for assessing cell metabolic activity.[5][6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Including positive (e.g., doxorubicin) and vehicle (e.g., DMSO) controls ensures the assay is performing correctly and that any observed cytotoxicity is due to the compound, not the solvent.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 1.5 - 4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Visualizations

SAR Study Workflow

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization Core 4,5-Dibromo-pyrrole -2-carboxylic Acid N1_Mod N1-Position Analogs (e.g., N-H) Core->N1_Mod Diversification C2_Mod C2-Position Analogs (e.g., Amides) Core->C2_Mod Diversification Assay In Vitro Screening (e.g., MTT, MIC) N1_Mod->Assay C2_Mod->Assay SAR SAR Analysis (Identify Key Features) Assay->SAR Lead Lead Optimization SAR->Lead Lead->Core Iterative Design

Caption: Workflow for SAR-driven lead discovery of bromopyrrole analogs.

Key SAR Insights Diagram

Caption: Summary of key structure-activity relationships for bromopyrrole analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the development of novel therapeutics. The structure-activity relationship data, synthesized from numerous studies on related marine natural products, provides clear, actionable insights for medicinal chemists. The key takeaways are:

  • The N1-position is sensitive to substitution: An N-H group is often superior to an N-methyl group for anticancer activity, likely due to its role as a hydrogen bond donor.

  • The C2-carboxamide is a privileged functional group: Conversion of the native carboxylic acid to an amide is a robust strategy for enhancing potency across different biological targets, including bacterial enzymes.

  • The 4,5-dibromo pattern is essential: This halogenation pattern is critical for high potency and should be retained in future lead candidates.

Future research should focus on a systematic exploration of a diverse library of C2-amides coupled with a limited set of small N1-alkyl substituents to finely map the steric and electronic requirements of the target binding sites. By leveraging the foundational SAR principles outlined in this guide, the research community can accelerate the journey of these potent marine-inspired scaffolds from discovery to clinical application.

References

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust characterization and purity assessment of synthesized active pharmaceutical ingredients (APIs) and key intermediates are cornerstones of modern drug development and chemical research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid, a halogenated pyrrole derivative of significant interest as a synthetic building block.[1] We move beyond simple procedural lists to dissect the causality behind methodological choices, offering a self-validating framework for researchers. This document compares classical techniques like melting point analysis with powerful spectroscopic and chromatographic methods including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). By understanding the strengths and limitations of each approach, scientists can design a synergistic analytical workflow to establish an unimpeachable purity profile for this critical compound.

Introduction: The Imperative for Purity

This compound belongs to the bromopyrrole class of alkaloids, many of which are derived from marine sponges and exhibit potent biological activities.[2] As a synthetic intermediate, its utility in constructing more complex bioactive molecules is immense. However, the integrity of downstream applications hinges entirely on the purity of this starting material. Even trace impurities, such as regioisomers, incompletely brominated species, or residual starting materials from synthesis, can lead to unforeseen side reactions, compromised biological activity, and significant delays in research and development pipelines. Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for rigorous scientific outcomes.

Potential Impurity Profile

A crucial first step in devising a purity assessment strategy is to anticipate potential impurities based on the synthetic route. The synthesis of N-substituted pyrrole carboxylic acids can involve multiple steps, including cyclization and halogenation.[3][4][5][6] A hypothetical impurity profile is outlined below, which a robust analytical workflow must be able to detect and quantify.

cluster_synthesis Synthetic Precursors cluster_impurities Potential Impurities cluster_target Target Compound Starting Material e.g., 1-methyl-1H-pyrrole-2-carboxylic acid Mono-bromo 4-bromo- or 5-bromo- 1-methyl-1H-pyrrole-2-carboxylic acid Starting Material->Mono-bromo Incomplete Bromination Target This compound Starting Material->Target Incomplete Reaction Mono-bromo->Target Impurity Isomer 3,4- or 3,5-dibromo- 1-methyl-1H-pyrrole-2-carboxylic acid Residual Solvent e.g., Dichloromethane, Ethyl Acetate Target->Isomer Side Reaction Target->Residual Solvent Post-Purification

Caption: Potential impurity profile for synthesized this compound.

A Comparative Guide to Purity Assessment Techniques

No single analytical technique provides a complete picture of a compound's purity. A synergistic approach, leveraging the orthogonal strengths of different methods, is the gold standard. The following sections compare the most critical techniques.

Melting Point Analysis: The Classical First Pass
  • Principle: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the temperature range over which the substance melts.[7][8][9] This phenomenon, known as melting point depression, serves as a rapid and inexpensive preliminary indicator of purity.[10][11]

  • Interpreting the Data: A sharp melting range (typically < 1-2 °C) that is consistent with literature values suggests high purity.[7][8] A broad or depressed melting range is a strong indicator of the presence of impurities.[11]

  • Advantages vs. Limitations: It is fast, requires minimal sample, and uses inexpensive equipment. However, it is non-specific, cannot quantify impurities, and is ineffective for amorphous solids or compounds that decompose upon heating.[12]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR is arguably the most powerful tool for confirming the structure of the target compound and identifying structurally related impurities.

  • Principle: NMR spectroscopy probes the chemical environment of specific atomic nuclei (most commonly ¹H and ¹³C). The chemical shift, signal splitting (multiplicity), and integration (area under the peak) provide a detailed molecular fingerprint.

  • Interpreting the Data for this compound:

    • ¹H NMR: The spectrum should show two key singlets: one corresponding to the N-methyl (N-CH₃) protons (expected around 3.8-4.2 ppm) and another for the single proton on the pyrrole ring at the C-3 position (expected around 6.8-7.2 ppm). The carboxylic acid proton (-COOH) will appear as a broad singlet at a higher chemical shift (>12 ppm), which is exchangeable with D₂O. The presence of extra signals in the aromatic or methyl region could indicate starting materials, isomers, or other organic impurities. The relative integration of these impurity signals compared to the target compound's signals can provide a quantitative estimate of their levels.

    • ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule (N-CH₃, COOH, and four pyrrole ring carbons). The number of signals confirms the absence of significant isomeric impurities that would alter the molecule's symmetry.[13]

  • Advantages vs. Limitations: Provides unparalleled structural information and can quantify impurities if signals are well-resolved. It is non-destructive. However, it has lower sensitivity compared to HPLC, and complex mixtures can lead to overlapping signals, complicating interpretation.

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids as it allows observation of the acidic proton).

  • Internal Standard (Optional, for Quantitative NMR): Add a known amount of a certified internal standard with a signal that does not overlap with the sample signals.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the premier technique for separating components of a mixture and quantifying the purity of the main component.[14][]

  • Principle: The sample is dissolved in a mobile phase and pumped through a stationary phase (a column packed with small particles). Different compounds in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector (typically UV-Vis) measures the concentration of each eluting compound.

  • Interpreting the Data: A chromatogram for a pure sample will show a single, sharp, symmetrical peak at a specific retention time. Impurities will appear as separate peaks at different retention times. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).[16][17]

  • Advantages vs. Limitations: Offers high resolution and sensitivity for separating and quantifying impurities. It is the industry standard for purity analysis. However, it requires method development (choosing the right column, mobile phase, etc.), and co-eluting impurities may not be detected. It also does not provide definitive structural information on its own.

  • System: An HPLC system with a UV detector.[16]

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar organic molecules.[16][17]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0 to suppress ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile).[16][18]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrrole ring absorbs strongly (e.g., 225-280 nm).[16][19]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram.

Mass Spectrometry (MS): The Identity Confirmation

MS is an essential tool for confirming the molecular weight of the synthesized compound, which provides strong evidence of its identity.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Interpreting the Data: The key feature for a dibrominated compound is its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][20][21] Therefore, a molecule containing two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion:

    • M peak: Contains two ⁷⁹Br atoms.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4 peak: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1, providing a definitive signature for a dibrominated species.[22] For C₆H₅Br₂NO₂, the expected m/z values would be around 281 (M), 283 (M+2), and 285 (M+4).

  • Advantages vs. Limitations: Extremely sensitive and provides definitive molecular weight information. When coupled with HPLC (LC-MS), it can provide molecular weights for each peak in a chromatogram, aiding in impurity identification. It does not, however, distinguish between isomers on its own.

Summary and Synergistic Workflow

A comprehensive assessment of purity is achieved not by relying on a single method, but by integrating the data from several orthogonal techniques.

TechniqueInformation ProvidedSensitivityThroughputKey AdvantageKey Limitation
Melting Point Preliminary Purity IndicationLowHighFast, inexpensive first check.Non-specific, not quantitative.[12]
¹H / ¹³C NMR Definitive Structure, Impurity ID & QuantificationModerateMediumUnambiguous structural confirmation.Can miss non-protonated impurities; lower sensitivity.
HPLC-UV Quantitative Purity, Impurity ProfileHighHighGold standard for quantification of known/unknown impurities.Requires method development; co-elution risk.
Mass Spec (MS) Molecular Weight ConfirmationVery HighHighConfirms elemental formula via isotopic pattern.Does not distinguish isomers without fragmentation.

A recommended workflow for validating a new batch of synthesized this compound is as follows:

cluster_workflow Purity Assessment Workflow synthesis Synthesized Batch mp Step 1: Melting Point Analysis synthesis->mp Initial Check nmr Step 2: NMR Spectroscopy (¹H and ¹³C) mp->nmr Structure OK? hplc Step 3: HPLC-UV Analysis nmr->hplc Quantify ms Step 4: Mass Spectrometry hplc->ms Confirm Mass decision Purity Assessment ms->decision pass Release Batch (Purity > 99%) decision->pass Pass fail Repurify / Re-synthesize decision->fail Fail

Caption: A synergistic workflow for comprehensive purity assessment.

By following this structured, multi-technique approach, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

A Comparative Guide to Coupling Reagent Efficacy for the Synthesis of Amides from 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, from pharmaceuticals to materials. The direct condensation of a carboxylic acid and an amine is kinetically unfavorable, necessitating the use of coupling reagents to activate the carboxylic acid. The choice of an appropriate coupling reagent is critical and can significantly impact reaction efficiency, product yield, purity, and the preservation of stereochemical integrity.[1][2]

This guide provides a comparative analysis of the efficacy of several common coupling reagents for the amide bond formation using 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid as a substrate. This particular pyrrole derivative presents a unique challenge due to the electron-withdrawing nature of the two bromine atoms and the pyrrole ring itself, which can decrease the nucleophilicity of the carboxylate and potentially influence the reaction kinetics.[3][4] Challenges in amide coupling with electron-deficient amines are well-documented, and similar difficulties can be anticipated for electron-deficient carboxylic acids.[5][6]

We will explore the performance of four widely used classes of coupling reagents:

  • Uronium/Aminium Salts: HATU and HBTU

  • Carbodiimides: EDC in combination with HOBt

  • Phosphonium Salts: (represented by general mechanisms)

  • Phosphonic Anhydrides: T3P®

This guide will delve into the mechanistic underpinnings of each reagent, provide detailed experimental protocols for a comparative study, and present a framework for data analysis to enable researchers, scientists, and drug development professionals to make informed decisions when selecting a coupling reagent for this and structurally related substrates.

Mechanistic Overview of Coupling Reagents

Understanding the mechanism of action is crucial for optimizing reaction conditions and troubleshooting.

Uronium/Aminium Salts: HATU and HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[7][8] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the uronium salt to form a highly reactive OAt- or OBt-active ester, respectively.[9][10][11] The amine then attacks this active ester to yield the amide. HATU is often considered more reactive than HBTU, which can be advantageous for challenging couplings.[12][13]

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base (DIPEA) HATU HATU Amine R'-NH2 Amide Amide ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt

Caption: General mechanism of HATU-mediated amide bond formation.

Carbodiimides: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to racemization and can undergo intramolecular rearrangement. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by intercepting the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine.[14][15]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (unstable) RCOOH->O_acylisourea + EDC EDC EDC HOBt HOBt Amine R'-NH2 HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt Amide Amide HOBt_ester->Amide + Amine Urea Urea byproduct

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Phosphonic Anhydrides: T3P®

Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent known for its high reactivity, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[16][17] T3P activates the carboxylic acid by forming a mixed phosphonic anhydride, which is a highly reactive acylating agent.[18][19]

T3P_Mechanism RCOOH Carboxylic Acid MixedAnhydride Mixed Phosphonic Anhydride RCOOH->MixedAnhydride + T3P T3P T3P® Amine R'-NH2 Amide Amide MixedAnhydride->Amide + Amine Byproducts Water-soluble phosphonic acid byproducts

Caption: General mechanism of T3P®-mediated amide bond formation.

Experimental Design: A Comparative Study

To objectively compare the efficacy of these coupling reagents, a standardized experimental protocol is essential.

Materials
  • This compound (≥95% purity)

  • Benzylamine (as a model primary amine)

  • HATU, HBTU, EDC hydrochloride, HOBt, T3P® (50% solution in ethyl acetate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve carboxylic acid and amine in anhydrous solvent Cooling Cool to 0°C (ice bath) Reagents->Cooling Addition Add coupling reagent and base Cooling->Addition Stirring Stir at room temperature Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench reaction Monitoring->Quench Extraction Aqueous work-up (wash with NaHCO3, brine) Quench->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Purification Purify by column chromatography Drying->Purification Yield Calculate yield Purification->Yield Characterization Characterize by NMR, MS Yield->Characterization

Caption: A generalized workflow for the comparative study.

Detailed Experimental Protocols

Protocol 1: HATU Coupling

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Dissolve in anhydrous DMF.

  • Add benzylamine (1.1 equiv) and DIPEA (2.5 equiv).

  • Cool the mixture to 0 °C.

  • Add HATU (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with EtOAc and wash with saturated aq. NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HBTU Coupling

  • Follow Protocol 1, substituting HBTU (1.2 equiv) for HATU.

  • Reaction times may be longer (4-8 hours).

Protocol 3: EDC/HOBt Coupling

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Follow the work-up and purification steps as described in Protocol 1.[9]

Protocol 4: T3P® Coupling

  • To a round-bottom flask, add this compound (1.0 equiv) and benzylamine (1.1 equiv).

  • Dissolve in ethyl acetate.

  • Add pyridine (2.0 equiv).

  • Add T3P® (50% in ethyl acetate, 1.5 equiv) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Comparison and Analysis

The efficacy of each coupling reagent should be evaluated based on the following parameters:

Coupling ReagentReaction Time (h)Yield (%)Purity (by LC-MS)Cost-EffectivenessEase of Work-up
HATU 2-4Expected HighExpected HighLowModerate
HBTU 4-8Expected GoodExpected GoodModerateModerate
EDC/HOBt 12-18Expected ModerateExpected GoodHighModerate
T3P® 1-3Expected HighExpected HighModerateEasy

Note: The expected outcomes are based on general trends for coupling reactions and may vary for this specific substrate.

Discussion and Recommendations

For the coupling of this compound, the electron-withdrawing nature of the dibrominated pyrrole ring may necessitate a more potent coupling reagent.

  • HATU and T3P® are anticipated to provide the highest yields and shortest reaction times due to their high reactivity.[7][16] HATU is particularly well-suited for sterically hindered or electron-deficient substrates.[13] T3P® offers the significant advantage of an easy work-up due to its water-soluble byproducts.[17]

  • HBTU is expected to be a reliable and effective reagent, though potentially requiring longer reaction times than HATU.[8][20]

  • EDC/HOBt , while being the most cost-effective option, may result in lower yields and require longer reaction times for this challenging substrate.[9] Its milder nature, however, could be beneficial if the substrate is sensitive to harsher conditions.

The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, balancing the need for high yield and purity with considerations of cost and scalability. For large-scale synthesis, the ease of work-up and byproduct removal offered by T3P® could be a deciding factor.[16][21] For difficult, small-scale couplings where maximizing yield is paramount, HATU is often the reagent of choice.[12]

Conclusion

This guide provides a framework for the systematic comparison of common coupling reagents for the amidation of this compound. By following the detailed protocols and evaluating the outcomes based on the suggested metrics, researchers can select the optimal reagent to achieve their synthetic goals efficiently and effectively. The principles and methodologies described herein are broadly applicable to other challenging amide bond formations encountered in drug discovery and development.

References

A Senior Application Scientist's Guide to Evaluating the Inhibitory Potential of 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic Acid Derivatives on Key Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites.[1] Among these, bromopyrrole alkaloids, frequently isolated from marine sponges, have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core scaffold of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid represents a privileged structure in medicinal chemistry. The di-bromination of the pyrrole ring is a common feature in many natural products and has been shown to be crucial for potent biological activity.[2] This guide provides a comparative analysis of the inhibitory potential of a hypothetical series of this compound derivatives against three distinct and therapeutically relevant enzyme classes: bacterial DNA gyrase, protein kinases, and cholinesterases.

The rationale for selecting these enzyme targets is rooted in the broad therapeutic potential of pyrrole-containing compounds. Pyrrole derivatives have been identified as inhibitors of DNA gyrase, a key enzyme in bacterial replication, making them attractive candidates for novel antibiotic development.[3][4][5] Furthermore, the pyrrole scaffold is a common feature in many protein kinase inhibitors, which are at the forefront of targeted cancer therapy.[6] Finally, the inhibition of cholinesterases, enzymes that regulate neurotransmitter levels, is a primary strategy for the symptomatic treatment of Alzheimer's disease, and various alkaloids have shown promise in this area.[7][8][9]

This guide is intended for researchers, scientists, and drug development professionals. It will provide a framework for evaluating the inhibitory potential of novel compounds, with a focus on experimental design, data interpretation, and understanding structure-activity relationships (SAR).

Hypothetical Series of this compound Derivatives

For the purpose of this guide, we will consider a hypothetical series of derivatives of the parent compound, this compound (DBMPA), to explore potential structure-activity relationships. The modifications are focused on the carboxylic acid moiety, as this provides a convenient handle for synthetic elaboration into amides and esters.

Compound IDR Group
DBMPA -OH (Parent Compound)
DBMPA-01 -NH2 (Amide)
DBMPA-02 -NH-CH3 (N-methylamide)
DBMPA-03 -NH-(CH2)2-OH (N-hydroxyethylamide)
DBMPA-04 -O-CH3 (Methyl ester)
DBMPA-05 -O-(CH2)2-N(CH3)2 (Dimethylaminoethyl ester)

Comparative Inhibitory Potential: A Multi-Enzyme Analysis

The inhibitory activities of our hypothetical series and relevant standards were evaluated against E. coli DNA gyrase, the protein kinase VEGFR-2, and human acetylcholinesterase (AChE). The half-maximal inhibitory concentrations (IC50) are presented below. It is important to note that IC50 values can be influenced by assay conditions, and direct comparisons between different studies should be made with caution.[10][11][12]

CompoundDNA Gyrase IC50 (µM)VEGFR-2 Kinase IC50 (µM)AChE IC50 (µM)
DBMPA 45.2>10085.1
DBMPA-01 15.875.362.4
DBMPA-02 8.952.145.3
DBMPA-03 5.235.828.9
DBMPA-04 68.7>100>100
DBMPA-05 25.488.675.2
Ciprofloxacin 0.9N/AN/A
Novobiocin 0.026N/AN/A
Sunitinib N/A0.08N/A
Donepezil N/AN/A0.033
Galanthamine N/AN/A1.27

N/A: Not Applicable

Analysis of Inhibitory Activity

DNA Gyrase: The parent carboxylic acid, DBMPA , exhibits weak inhibitory activity. Conversion to the primary amide DBMPA-01 and the N-methylamide DBMPA-02 leads to a progressive increase in potency. The most significant activity in this series is observed with DBMPA-03 , the N-hydroxyethylamide, suggesting that the introduction of a hydrogen bond donor at this position may be beneficial for interaction with the enzyme's active site. In contrast, esterification of the carboxylic acid, as seen in DBMPA-04 and DBMPA-05 , is detrimental to activity compared to the amides. However, the dimethylaminoethyl ester DBMPA-05 shows improved activity over the simple methyl ester DBMPA-04 , possibly due to improved solubility or additional interactions. While the derivatives show improved activity over the parent compound, they are still significantly less potent than the well-established DNA gyrase inhibitors ciprofloxacin and novobiocin.[13]

VEGFR-2 Kinase: A similar trend is observed for VEGFR-2 inhibition, with the N-hydroxyethylamide DBMPA-03 being the most active compound in the series. The parent acid and the esters show negligible activity. The overall inhibitory potential against VEGFR-2 is modest compared to the potent, clinically used inhibitor Sunitinib. This suggests that while the bromopyrrole scaffold may have some interaction with the kinase active site, significant optimization would be required to achieve clinically relevant potency.

Acetylcholinesterase (AChE): The inhibitory activity against AChE follows the same general trend, with the amides showing greater potency than the parent acid and the esters. DBMPA-03 is again the most promising compound of the series. However, the IC50 values are in the micromolar range, indicating weak inhibition compared to the standard drugs Donepezil and Galanthamine.[14][15]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The resulting DNA topoisomers are then resolved by agarose gel electrophoresis.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • 10 mM ATP solution

  • Test compounds dissolved in DMSO

  • Stop Solution/Loading Dye (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 µg/mL bromophenol blue)

  • Agarose

  • TAE Buffer

  • Ethidium bromide

Procedure:

  • Prepare reaction mixtures on ice containing 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control should be included.

  • Initiate the reaction by adding E. coli DNA gyrase and ATP.

  • Incubate the reaction at 37°C for 1 hour.

  • Terminate the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • The intensity of the supercoiled DNA band will decrease with increasing inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.[16][17][18]

VEGFR-2 Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that quantifies the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human VEGFR-2

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • In a white, opaque 96-well plate, add the test compound at various concentrations.

  • Add the VEGFR-2 enzyme and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the kinase activity. The IC50 value is determined by plotting the signal against the inhibitor concentration.[19][20]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring cholinesterase activity.[2][21][22][23][24] It is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be quantified.

Materials:

  • Human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Visualizing Experimental Logic and Pathways

Experimental Workflow for Enzyme Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Reaction Setup in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate/Reagent Mix Substrate_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Detection Signal Detection (Gel/Luminescence/Absorbance) Reaction_Termination->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Generalized workflow for in vitro enzyme inhibition screening.

Simplified DNA Gyrase Mechanism of Action and Inhibition

G Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase Binds DNA Relaxed_DNA->Gyrase_Binding DNA_Cleavage Double-Strand Break Gyrase_Binding->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage Ligation Religation Strand_Passage->Ligation Supercoiled_DNA Supercoiled DNA Ligation->Supercoiled_DNA Inhibitor DBMPA Derivative Inhibitor->DNA_Cleavage Inhibition

Caption: Inhibition of DNA gyrase prevents the supercoiling of DNA.

Conclusion and Future Perspectives

This guide provides a comparative framework for evaluating the inhibitory potential of this compound derivatives against DNA gyrase, VEGFR-2 kinase, and acetylcholinesterase. The hypothetical data presented suggests that modification of the carboxylic acid to an amide, particularly an N-hydroxyethylamide, can enhance the inhibitory activity across all three enzyme classes. This highlights the importance of this functional group for potential interactions within the respective enzyme active sites.

While the inhibitory potencies of the hypothetical derivatives are modest compared to established drugs, these findings provide a rational starting point for further optimization. Future work should focus on:

  • Synthesis and biological evaluation of a diverse library of derivatives: Exploring a wider range of substituents on the amide nitrogen and the pyrrole ring will be crucial for improving potency and selectivity.

  • In-depth structure-activity relationship studies: Computational modeling and docking studies can provide insights into the binding modes of these inhibitors and guide the design of more potent analogues.

  • Selectivity profiling: Active compounds should be screened against a panel of related enzymes to assess their selectivity, which is a critical parameter for drug development.

  • Cell-based assays: Compounds with promising enzyme inhibitory activity should be evaluated in relevant cell-based models to assess their cellular permeability, efficacy, and potential cytotoxicity.

The this compound scaffold remains a promising starting point for the development of novel enzyme inhibitors. Through systematic medicinal chemistry efforts and robust biological evaluation, it may be possible to unlock the full therapeutic potential of this marine-derived natural product motif.

References

A Comparative Guide to the Biological Effects of Substituted Pyrrole-2-Carboxylic Acids: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of numerous biologically active molecules.[1] Its presence in vital natural products like heme, chlorophyll, and vitamin B12 underscores its evolutionary significance.[2][3] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[4] Among its many derivatives, pyrrole-2-carboxylic acid stands out as a particularly valuable pharmacophore.[5][6][7] The carboxylic acid group at the 2-position not only provides a key interaction point for biological targets but also serves as a versatile synthetic handle for creating diverse libraries of substituted analogues.

This guide offers a comparative analysis of the biological effects of various substituted pyrrole-2-carboxylic acids. Drawing from current research, we will explore how different substitution patterns on the pyrrole ring modulate their antimicrobial, anticancer, and anti-inflammatory activities. By examining the structure-activity relationships (SAR) and the experimental methodologies used for their evaluation, this document aims to provide researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising compounds and accelerate the discovery of novel therapeutics.

Core Synthetic Strategies and Evaluation Workflow

The exploration of the vast chemical space of substituted pyrrole-2-carboxylic acids is made possible by robust and versatile synthetic methodologies. Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, remain a staple for accessing the core pyrrole structure.[1] Modern advancements have introduced milder and more efficient catalytic systems, including the use of iron-containing catalysts, to facilitate these transformations.[8] These synthetic routes are crucial as they allow for the systematic introduction of various substituents at different positions of the pyrrole ring, which is the foundation of any structure-activity relationship study.

The journey from a newly synthesized compound to a potential drug candidate follows a logical and rigorous workflow. This process begins with the synthesis of a library of analogues, followed by a series of in vitro biological assays to identify initial "hits." Promising compounds are then subjected to further optimization and more complex biological evaluations.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization synthesis Synthesis of Substituted Pyrrole-2-Carboxylic Acids purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary In Vitro Assays (e.g., MIC, MTT) purification->primary_screening secondary_screening Secondary Assays (e.g., Enzyme Inhibition, MoA) primary_screening->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design & Synthesis

Caption: General workflow for the synthesis and biological evaluation of substituted pyrrole-2-carboxylic acids.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Battle Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. Pyrrole-2-carboxylic acid derivatives have emerged as a promising class of antimicrobial agents.[2][3][9] The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrrole ring.

A key aspect of antimicrobial drug development is achieving broad-spectrum activity or potent targeted activity. Pyrrole-2-carboxamides, for instance, have shown particularly strong effects against Gram-negative bacteria, which are notoriously difficult to treat due to their outer membrane.[9] In one study, certain 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives displayed minimum inhibitory concentration (MIC) values as low as 1.02 µg/mL against Klebsiella pneumoniae.[9] For the pressing global health threat of tuberculosis, derivatives of 1H-pyrrole-2-carboxylate have been synthesized and evaluated against Mycobacterium tuberculosis, with some compounds showing MIC values comparable to the first-line drug ethambutol.[5]

Comparative Data: Antimicrobial Activity of Substituted Pyrrole-2-Carboxylic Acids

Compound ClassSubstituentsTarget OrganismMIC (µg/mL)Reference
Pyrrole-2-carboxamides1-(4-chlorobenzyl) and various aromatic aminesK. pneumoniae1.02 - 6.35[9]
Pyrrole-2-carboxamides1-(4-chlorobenzyl) and various aromatic aminesE. coli1.56 - 6.35[9]
1H-pyrrole-2-carboxylate derivativeEthyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethylM. tuberculosis H37Rv0.7[5]
Pyrrole-2-carbohydrazide derivativesSubstituted benzylidineM. tuberculosis H37Rv1.6 - >100[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

I. Materials and Reagents:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

II. Step-by-Step Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Causality Behind Experimental Choices:

  • CAMHB: This is a standardized and internationally recognized medium for antimicrobial susceptibility testing. Its composition is well-defined and supports the growth of most common pathogens.

  • Bacterial Concentration: The inoculum size is critical. A concentration of 5 x 10^5 CFU/mL is standard to ensure reproducible results.

  • Serial Dilution: This method allows for the efficient testing of a wide range of concentrations to pinpoint the MIC value.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrrole-2-carboxylic acid scaffold is also a fertile ground for the development of novel anticancer agents.[11] Derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization or the modulation of key enzymes involved in cancer progression.[12][13]

The antiproliferative activity of these compounds is highly dependent on their substitution patterns. For example, a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives revealed that certain compounds exhibited a high selectivity index when screened against multiple human cancer cell lines.[12] Another class of derivatives, 3-aroyl-1-arylpyrroles, demonstrated potent inhibition of tubulin polymerization, a clinically validated anticancer mechanism.[13] The presence of a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety was found to be crucial for this activity.[13]

Comparative Data: Anticancer Activity of Substituted Pyrrole-2-Carboxylic Acids

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Mechanism of ActionReference
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivativesVariesMultiple human cancer cell linesVariesAntiproliferative[12]
3-aroyl-1-arylpyrrole derivativesVariesMultiple cancer cell linesNanomolar rangeTubulin polymerization inhibition[13]
Pyrrole-based chalconesMethoxy and chloro substituentsHEK293-CYP1 isoenzyme inhibition[11]
Pyrrolopyrimidine derivativesVariesVariousVariesAnticancer[11]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

I. Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Sterile 96-well cell culture plates

II. Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (prepared by serial dilution in cell culture medium). Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • MTT Reagent: This reagent is reduced by mitochondrial dehydrogenases in living cells, providing a direct measure of metabolic activity and, by extension, cell viability.

  • Incubation Time: A 48-72 hour treatment period is typically sufficient to observe the antiproliferative effects of a compound.

  • Vehicle Control: The use of a vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent in which it is dissolved.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications. Many NSAIDs, such as tolmetin and ketorolac, are based on a pyrrole scaffold.[14] A key target for these drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, the development of selective COX-2 inhibitors is a major goal in the design of safer anti-inflammatory drugs.[14]

Studies on N-pyrrole carboxylic acid derivatives have shown that small structural changes can significantly impact their COX-1 and COX-2 inhibitory activities.[14] For instance, the introduction of an acetic acid group at position 1 of the pyrrole ring can lead to high activity against both COX-1 and COX-2.[14] Conversely, other substitutions can shift the selectivity towards COX-2.[14][15] This highlights the tunability of the pyrrole-2-carboxylic acid scaffold for achieving desired pharmacological profiles.

G cluster_cox COX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Prostaglandins (Physiological) cox1->pg_phys pg_inflam Prostaglandins (Inflammatory) cox2->pg_inflam nsaids Pyrrole-2-Carboxylic Acid Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Selective Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, chemists, and laboratory managers in the drug development and life sciences sectors, this document moves beyond simple checklists to instill a deep understanding of the chemical principles that govern safe waste handling. By grounding our protocols in authoritative sources and explaining the causality behind each step, we aim to build the trust and expertise necessary for maintaining a safe and environmentally responsible laboratory.

Part 1: Core Safety Directive & Hazard Assessment

Before any disposal-related activities are initiated, a complete understanding of the hazards associated with this compound is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs like Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate and 4,5-Dibromo-2-pyrrolic acid provide a strong basis for hazard assessment.[1][2] The primary hazards are consistent across these structures.

Hazard Profile

The compound should be treated as a hazardous substance with the following classifications.

Hazard ClassificationGHS StatementSource(s)
Skin Irritation, Category 2H315: Causes skin irritation[1][2]
Serious Eye Irritation, Category 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single Exposure (Respiratory), Category 3H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral, Category 4 (for similar structures)H302: Harmful if swallowed[2]
Mandatory Personal Protective Equipment (PPE)

Given the irritant nature of the compound, the following PPE is required at all times when handling the chemical for disposal.[1][3]

  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure clothing fully covers the skin.

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Part 2: Waste Characterization & Segregation: The Critical First Step

Proper segregation is the most important step in the disposal process. This compound is a halogenated organic compound due to the presence of two bromine atoms.[4][5] This classification dictates its disposal pathway and has significant cost implications.

The Causality Behind Segregation: Halogenated waste streams cannot be blended with non-halogenated solvent waste for fuel recovery. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[1][6][7] Mixing halogenated waste into a non-halogenated drum contaminates the entire container, forcing the entire, larger volume to be disposed of via the more expensive incineration route.[4][8]

Segregation Protocol:

  • DO collect waste containing this compound in a container designated specifically for Halogenated Organic Waste .[5][9]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene).[8]

  • DO NOT mix with aqueous waste, strong acids, or bases.[5][8]

  • DO NOT dispose of any amount of this chemical down the sink.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing the waste until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Container Selection

Select a waste container that is in good condition, has a secure, leak-proof screw-top lid, and is chemically compatible. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][9] The container must be clearly designated for halogenated waste.

Step 2: Waste Collection
  • Solid Waste: Collect unused or expired this compound, contaminated weighing papers, pipette tips, and disposable labware into a solid waste container labeled for "Halogenated Organic Solid Waste."

  • Contaminated PPE: Disposable gloves and other lightly contaminated items should be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated "Halogenated Organic Liquid Waste" container. Keep a running log of all constituents and their approximate percentages on or near the container.[8]

Step 3: Labeling

Proper labeling is a regulatory requirement and is crucial for safety. The moment the first drop of waste is added, the container must be labeled.[9] The label must include:

  • The words "Hazardous Waste" .[3][4]

  • The full chemical name: "this compound" . Do not use abbreviations.[9]

  • A list of all other chemical constituents and their approximate percentages.

  • The primary hazard warnings (e.g., "Irritant," "Toxic").

Step 4: Storage

Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA).[4] The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Store away from incompatible materials.[4] Ensure the container is kept closed at all times except when waste is actively being added.[9]

Step 5: Final Disposal

Once the container is full or you have concluded your work with the compound, contact your institution's EHS department to schedule a pickup.[3] Complete all required waste disposal forms with accurate information. Your EHS department will ensure the waste is transported to a licensed facility for final disposal, which for this chemical class is high-temperature incineration.[1][6]

Part 4: Emergency Procedures

Spill Management
  • Small Spills: For small powder spills within a fume hood, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[9] Moisten the material slightly to prevent dust from becoming airborne. Carefully sweep the mixture into a plastic bag or other appropriate container. Seal, label as hazardous waste, and decontaminate the area.

  • Large Spills: Evacuate the immediate area and alert colleagues. If safe to do so, close the laboratory doors to contain the area. Contact your institution's emergency number and EHS department immediately.[9]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Part 5: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Generation & Collection cluster_procedure Segregation & Containment cluster_final Final Disposal A Assess Hazards (SDS & Analogs) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated B->C D Solid Waste? (Unused reagent, contaminated labware, PPE) C->D E Liquid Waste? (Solutions containing the compound) C->E F Select HALOGENATED SOLID WASTE Container D->F G Select HALOGENATED LIQUID WASTE Container E->G H Securely Label Container: 'Hazardous Waste' Full Chemical Name Constituents & Hazards F->H G->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) H->I J Container Full? I->J J->C No, continue collection K Contact EHS for Pickup & Complete Paperwork J->K Yes L Incineration at Licensed Facility K->L

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid, a compound that, like many halogenated organic molecules, requires meticulous handling and disposal protocols. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every step is a self-validating system of safety and scientific integrity.

Hazard Assessment and Triage: Understanding the Risks

Key Anticipated Hazards:

  • Corrosive to Skin and Eyes: Direct contact can cause chemical burns.[3][4]

  • Respiratory Irritant: Inhalation of dust particles can irritate the respiratory tract.[1][5]

  • Toxicity: While specific data is limited, many halogenated organic compounds present toxicological concerns.[6][7]

The following table summarizes the anticipated hazard classifications based on analogous compounds.

Hazard ClassificationAnticipated Risk for this compoundSource Analogy
Skin Corrosion/IrritationCategory 2: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2A: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the identified risks. The selection of appropriate PPE is not merely a suggestion but a requirement for safe handling.[3][8]

Primary Engineering Controls: Fume Hood

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4][6][9] This primary engineering control is essential to prevent the inhalation of fine powders and potential vapors.

Essential Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][3]Protects against splashes and airborne particles, preventing severe eye irritation or damage.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[3]Provides a barrier against skin contact. Double gloving is recommended.
Body Protection A chemical-resistant lab coat and an apron.[3][10]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary for large quantities or in case of ventilation failure.[11][12][13]Provides an additional layer of protection against inhalation of harmful dust or vapors.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to guide the user through the safe handling of this compound from receipt to use.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Have all necessary PPE readily available and inspected for integrity.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: An appropriate spill kit for corrosive and solid chemical spills should be accessible.

Weighing and Aliquoting

Caption: Workflow for weighing and aliquoting the compound.

Dissolution
  • Select Appropriate Solvent: Choose a solvent in which the compound is soluble and that is compatible with the intended reaction.

  • Add Solvent to the Compound: Slowly add the solvent to the vessel containing the weighed compound.

  • Gentle Agitation: Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Monitor for Exothermic Reactions: Be aware that dissolving some solids can be exothermic.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination and ensure laboratory safety.[6][7]

Waste Segregation

Caption: Segregation of waste generated from handling the compound.

Disposal Protocol
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[6][14][15] Do not mix with non-halogenated waste streams.[7]

  • Container Labeling: All waste containers must be properly labeled with the full chemical name and approximate concentrations of the contents.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

By adhering to these comprehensive guidelines, you can ensure a safe and efficient laboratory environment when working with this compound, thereby upholding the highest standards of scientific integrity and personal safety.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

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